Technical Documentation Center

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Core Science & Biosynthesis

Foundational

Technical Profile: Biological Activity of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol Derivatives

Executive Summary The 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol scaffold represents a privileged pharmacophore in the development of anti-tubercular agents, most notably serving as the core structure for Pretomanid (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol scaffold represents a privileged pharmacophore in the development of anti-tubercular agents, most notably serving as the core structure for Pretomanid (PA-824) .[1] This bicyclic nitroimidazole system is unique in its "dual-mechanism" capability: it acts as a respiratory poison under anaerobic conditions and a cell wall synthesis inhibitor under aerobic conditions.[1]

For drug development professionals, the "6-ol" functionality (a hydroxyl group at the C6 position) is not merely a substituent but the critical synthetic handle for introducing lipophilic tail groups that drive potency, solubility, and metabolic stability. This guide details the structure-activity relationships (SAR), mechanistic pathways, and validation protocols for this class of compounds.[1][2]

Structural Basis & SAR Analysis[1][2][3]

The biological activity of this class is tightly governed by the stereochemistry at the C6 position and the electronic environment of the imidazole ring.[1]

The Pharmacophore

The core structure consists of a nitroimidazole ring fused to a six-membered oxazine ring.[1]

  • C2-Nitro Group: Essential for bio-activation.[1] Removal or reduction of this group abolishes activity.[1]

  • C6-Hydroxyl Handle: The free alcohol (6-ol) is generally a weak antimicrobial.[1] However, it serves as the attachment point for lipophilic benzyl ether tails.[1]

  • Stereochemistry: The (S)-enantiomer is approximately 50-fold more active than the (R)-enantiomer.[1] This is due to the specific steric constraints of the Ddn (deazaflavin-dependent nitroreductase) binding pocket in Mycobacterium tuberculosis.[1]

SAR Visualization

The following diagram illustrates the critical modification points on the scaffold.

SAR_Map Core 6,7-Dihydro-5H-imidazo [2,1-b][1,3]oxazin-6-ol Core Nitro C2 Nitro Group (Essential for Bioreduction) Core->Nitro Warhead C6_Pos C6 Position (Chiral Center) Core->C6_Pos Modification Site Tail Lipophilic Tail (Ether Linkage) Crucial for Aerobic Potency C6_Pos->Tail Derivatization Stereo (S)-Configuration Fits Ddn Enzyme Pocket C6_Pos->Stereo Critical Constraint

Figure 1: Structure-Activity Relationship (SAR) map highlighting the essential features for antitubercular activity.[1]

Mechanism of Action (MOA)[1]

The 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine derivatives are prodrugs .[1] They require metabolic activation within the mycobacterial cell.[1]

Activation Pathway[1]
  • Entry: The drug diffuses into the mycobacterium.[1]

  • Reduction: The enzyme Ddn (Rv3547), utilizing the cofactor F420 (reduced form), performs a hydride transfer to the C2-nitro group.[1]

  • Radical Formation: This results in an unstable intermediate that decomposes.[1]

Dual Lethality[1]
  • Aerobic (Replicating Bacteria): The activated metabolite inhibits the synthesis of ketomycolates , likely by targeting the enzyme DprE2 .[1][3] This prevents the formation of the mycolic acid cell wall.[1][4][5]

  • Anaerobic (Non-replicating/Latent Bacteria): The decomposition of the nitro group releases Nitric Oxide (NO) .[1] The NO acts as a respiratory poison, disrupting cytochrome c oxidase and depleting ATP levels.[1]

MOA_Pathway cluster_dual Dual Mechanism Prodrug Prodrug (e.g., PA-824) Ddn Enzyme: Ddn (Rv3547) Cofactor: F420H2 Prodrug->Ddn Activation Intermed Unstable Nitro-Radical Ddn->Intermed Aerobic Aerobic Pathway: Inhibition of Mycolic Acid (Target: DprE2) Intermed->Aerobic Cell Wall Lysis Anaerobic Anaerobic Pathway: NO Release (Respiratory Poisoning) Intermed->Anaerobic ATP Depletion

Figure 2: The dual mechanism of action involving Ddn-mediated activation.[1]

Experimental Protocols

Synthesis of the (S)-6-ol Core

This protocol describes the formation of the 6-hydroxyl core, the precursor to active derivatives.[1]

Reagents: 2-bromo-4-nitroimidazole, (S)-glycidyl butyrate, base (K2CO3/NaH), DMF.[1]

  • Epoxide Opening: React 2-bromo-4-nitroimidazole with (S)-glycidyl butyrate in DMF at 60°C in the presence of a mild base. The imidazole nitrogen attacks the epoxide.[1]

  • Cyclization: Treat the intermediate with a stronger base (e.g., NaH or t-BuOK) to induce intramolecular cyclization, displacing the bromine.[1]

  • Hydrolysis: If the ester protecting group remains, hydrolyze with LiOH in THF/Water.[1]

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H NMR should show the characteristic multiplets for the oxazine ring protons at δ 4.2–4.5 ppm.[1]

Biological Evaluation: MABA Assay

The Microplate Alamar Blue Assay (MABA) is the gold standard for determining MIC against M. tuberculosis (H37Rv strain).[1]

Protocol:

  • Preparation: Prepare stock solutions of derivatives in DMSO.

  • Inoculum: Dilute M. tuberculosis H37Rv culture (grown to mid-log phase) to 10^5 CFU/mL in 7H9 broth.

  • Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the test compound.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue (resazurin) solution and 12 µL of 10% Tween 80.

  • Readout: Incubate for another 24 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.[1]

  • Calculation: The MIC is the lowest concentration preventing the color change.[1]

Biological Activity Profile (Data Summary)

The following table summarizes the activity trends illustrating why the "6-ol" is derivatized.

Compound VariantSubstituent at C6MIC (µg/mL) vs Mtb H37RvAnaerobic ActivityComments
Core Scaffold -OH (Alcohol)> 64.0InactiveToo polar; poor cell penetration.[1]
Simple Ether -OCH3 (Methoxy)> 32.0WeakLacks lipophilic interaction.[1]
Benzyl Ether -OCH2Ph0.5 - 2.0ModerateBaseline activity established.[1]
Pretomanid -OCH2(4-OCF3-Ph)0.015 - 0.06High Optimized lipophilicity and metabolic stability.[1]
Carbamate -OC(O)NH-R0.1 - 1.0ModerateAlternative linker; often lower stability than ethers.[1]

Key Insight: The 6-ol derivative itself is biologically inert as a drug but is the essential chassis.[1] The potency correlates directly with the lipophilicity (LogP) of the group attached to the C6-oxygen, provided the steric bulk is accommodated by the Ddn enzyme.[1]

References

  • Baker, W. R., et al. (2009).[1] Structure-Activity Relationships of Antitubercular Nitroimidazoles.[1][3][6][7][8][9] Journal of Medicinal Chemistry.[1]

  • Manjunatha, U., et al. (2009).[1] Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis.[1] PNAS.[1] [1]

  • TB Alliance. (2019).[1] Pretomanid: Clinical Development and Mechanism.[1]

  • Stover, C. K., et al. (2000).[1] A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis.[1][9] Nature.[1] [1]

  • Denny, W. A., & Palmer, B. D. (2010).[1] The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies.[1][6] Future Medicinal Chemistry.[1][6]

Sources

Exploratory

The Pharmacological & Synthetic Landscape of Fused Imidazo[2,1-b][1,3]oxazines

From Pretomanid to Next-Gen Therapeutics Executive Summary The fused imidazo[2,1-b][1,3]oxazine system represents a "privileged scaffold" in modern medicinal chemistry, most notably validated by the FDA approval of Preto...

Author: BenchChem Technical Support Team. Date: February 2026

From Pretomanid to Next-Gen Therapeutics

Executive Summary

The fused imidazo[2,1-b][1,3]oxazine system represents a "privileged scaffold" in modern medicinal chemistry, most notably validated by the FDA approval of Pretomanid (PA-824) for extensively drug-resistant tuberculosis (XDR-TB). Unlike promiscuous scaffolds that interact with conserved eukaryotic kinases, the nitro-imidazo-oxazine moiety exhibits a high degree of pathogen selectivity. This is primarily driven by its requirement for bioactivation via the deazaflavin-dependent nitroreductase (Ddn) system—an enzymatic pathway absent in mammalian hosts.

This technical guide dissects the structural logic, synthetic protocols, and mechanistic underpinnings of this bicyclic system. It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for high-specificity antimicrobial development.

Part 1: Structural Classification & Pharmacophore Analysis

The core structure consists of an imidazole ring fused to a six-membered oxazine ring sharing a bridgehead nitrogen and a carbon atom. While multiple isomers exist (e.g., imidazo[5,1-b]), the imidazo[2,1-b][1,3]oxazine isomer is the most biologically relevant.

The "Warhead" Configuration

In the context of Pretomanid and its analogs, the pharmacophore requires three critical features:

  • Bicyclic Core: The 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine skeleton provides metabolic stability and rigid stereochemical orientation.

  • Nitro Group (C-2): Essential for the prodrug mechanism. It acts as the electron acceptor during enzymatic reduction.

  • Lipophilic Tail (C-6): Usually a chiral ether (e.g., (S)-trifluoromethoxybenzyl). This tail dictates binding affinity to the Ddn enzyme and membrane permeability.

Critical Insight: The (S)-enantiomer at the C-6 position is generally the bioactive form. Synthetic routes must therefore be stereoselective or include robust chiral resolution steps.

Part 2: Synthetic Methodologies

The synthesis of the imidazo[2,1-b][1,3]oxazine core requires precise regiocontrol to ensure the correct fusion. Below are the two primary industry-standard protocols.

Protocol A: The Epoxide Ring-Opening Strategy (Pretomanid Route)

This is the dominant method for generating chiral derivatives. It relies on the nucleophilic attack of a 2-halo-imidazole on a chiral epoxide, followed by intramolecular cyclization.

Reagents:

  • Substrate: 2-chloro-4-nitroimidazole (or 2-bromo analog).

  • Electrophile: (S)-Glycidyl ether derivatives (e.g., 2-(3-(trifluoromethoxy)phenoxymethyl)oxirane).

  • Base: Potassium carbonate (

    
    ) or Sodium hydride (NaH).
    
  • Solvent: DMF or DMSO (anhydrous).

Step-by-Step Protocol:

  • Epoxide Opening: Dissolve 2-chloro-4-nitroimidazole (1.0 eq) and the chiral epoxide (1.1 eq) in anhydrous DMF. Add

    
     (2.0 eq).
    
  • Temperature Control: Heat to 50-60°C. Note: Higher temperatures (>80°C) increase the risk of polymerization and side reactions at the nitro group.

  • Monitoring: Reaction usually completes in 4-6 hours. Monitor disappearance of imidazole by TLC/LC-MS.

  • Cyclization (Base-Induced): The intermediate alcohol formed is often cyclized in situ or in a second step using a stronger base (e.g., NaH in THF) to displace the C-2 chlorine, forming the oxazine ring.

  • Purification: Quench with water, extract with ethyl acetate. Recrystallize from ethanol/water to ensure enantiomeric purity (>99% ee).

Protocol B: The 1,3-Biselectrophile Annulation

Used for non-nitro derivatives or diversely substituted cores.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 2-aminoimidazole hemisulfate in DMF.

  • Annulation: Add 1,3-dibromopropane (or 1-bromo-3-chloropropane) and

    
    .
    
  • Conditions: Reflux at 80-100°C for 12 hours.

  • Mechanism: The exocyclic amine attacks one halide, followed by the endocyclic imidazole nitrogen attacking the second halide, closing the six-membered ring.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection for the Pretomanid scaffold.

Synthesis Target Target: (S)-Pretomanid (Nitroimidazooxazine) Intermediate Intermediate: 1-(2-chloro-4-nitroimidazol-1-yl)-3-aryloxypropan-2-ol Target->Intermediate Intramolecular Cyclization (NaH/THF, -HCl) StartMat1 Starting Material 1: 2-Chloro-4-nitroimidazole Intermediate->StartMat1 Epoxide Ring Opening (Base-catalyzed) StartMat2 Starting Material 2: (S)-Glycidyl Ether derivative Intermediate->StartMat2 Nucleophilic Attack

Figure 1: Retrosynthetic disconnection of the Pretomanid scaffold showing the convergent assembly of the imidazole head and chiral tail.

Part 3: Medicinal Chemistry & Mechanism of Action[1][2][3][4][5]

The imidazo[2,1-b][1,3]oxazine scaffold is unique because it functions as a "suicide prodrug." It is chemically inert until it encounters the specific bacterial enzymatic machinery.

The Ddn Activation Pathway

Unlike standard antibiotics that inhibit cell wall synthesis directly, nitroimidazooxazines require bioreduction.

  • Entry: The drug diffuses into the mycobacterium.

  • Activation: The enzyme Ddn (Deazaflavin-dependent nitroreductase) utilizes the cofactor F420 (reduced form) to transfer a hydride to the C-2 nitro group.[1][2][3]

  • Radical Formation: This reduction generates unstable nitro-radical anions and eventually releases Nitric Oxide (NO) .

  • Dual Toxicity:

    • Respiratory Poisoning: NO binds to cytochrome oxidases, halting ATP production (bactericidal against non-replicating/dormant bacteria).

    • Cell Wall Inhibition: Reactive intermediates inhibit DprE2 , blocking the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-arabinose, essential for the arabinogalactan layer.

E-E-A-T Note: The selectivity of this scaffold is due to the absence of F420 and Ddn homologs in mammalian cells. This results in a high therapeutic index, as evidenced by the lack of cytotoxicity in HepG2 and MRC-5 cell lines (IC50 > 100 µM) [1].[4]

Visualization: Mechanism of Action (MOA)

MOA Prodrug Prodrug: Pretomanid Intermediate Unstable Nitro-Radical Prodrug->Intermediate Reduction Enzyme Enzyme: Ddn (Nitroreductase) Enzyme->Intermediate Cofactor Cofactor: F420H2 -> F420 Cofactor->Enzyme Effect1 Release of Nitric Oxide (NO) Intermediate->Effect1 Effect2 Des-nitro Metabolites Intermediate->Effect2 Target1 Respiratory Collapse (ATP Depletion) Effect1->Target1 Anaerobic Killing Target2 Cell Wall Inhibition (Mycolic Acid/Arabinogalactan) Effect2->Target2 Aerobic Killing

Figure 2: The dual-mechanism pathway of Pretomanid. Activation by Ddn leads to NO release (killing dormant bacteria) and cell wall inhibition (killing replicating bacteria).

Part 4: Comparative Data & SAR

Recent studies have explored modifying the "tail" of the imidazo-oxazine to improve potency against MDR-TB strains. The introduction of carbamate linkers has shown promise.[5][6][4]

Table 1: SAR Comparison of Pretomanid vs. Next-Gen Carbamate Analogs Data synthesized from recent high-impact studies [1, 2].

Compound IDC-6 SubstituentLinker TypeMIC90 (Mtb H37Rv)Intracellular Activity (Log Reduction)Cytotoxicity (HepG2)
Pretomanid (S)-OCF3-benzylEther0.2 - 0.5 µMReference> 100 µM
Analog 47 3-FluorophenylCarbamate0.18 µM> 1.0 log vs Ref> 300 µM
Analog 52 3,4-DifluorophenylCarbamate0.25 µMEquivalent> 300 µM
Delamanid *Nitro-oxazole coreEther0.006 µMHighLow

*Delamanid is included for context; it possesses a 5-membered oxazole ring, not the 6-membered oxazine, but shares the nitro-activation mechanism.

Key SAR Findings:

  • Linker Stability: Carbamate linkers (Analog 47) improve metabolic stability compared to the ether linkage in some models.

  • Electronic Effects: Electron-withdrawing groups (F, CF3) on the benzyl tail enhance lipophilicity and potency.

  • Stereochemistry: The (S)-configuration is non-negotiable for optimal fit within the Ddn catalytic pocket.

Part 5: Future Outlook & Challenges

While the imidazo[2,1-b][1,3]oxazine scaffold is potent, resistance is emerging via mutations in the ddn, fgd1, or fbi genes (involved in F420 biosynthesis).

Strategic Directions for Drug Developers:

  • Bypassing Activation: Designing "pre-activated" analogs that do not require Ddn, although this risks losing the selectivity for Mycobacterium.

  • Hybrid Molecules: Fusing the imidazo-oxazine core with quinolones or oxazolidinones to create dual-target hybrids, reducing the likelihood of resistance development.

  • Oncology Applications: While primarily antibacterial, non-nitro variants are being explored as tubulin polymerization inhibitors, though this research is less mature than the TB application [3].

References
  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains. Source: ChemMedChem (2023). URL:[Link]

  • Pretomanid: A Novel Anti-Tuberculosis Drug. Source:[1][7][2][6][3][8] TB Alliance / US FDA Approval Documentation.[2] URL:[Link]

  • Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. (Provided for structural context on related anticancer scaffolds). Source: ChemMedChem (2014). URL:[Link]

  • Mechanisms of Action of PA-824 (Pretomanid). Source: Science (2008) - "PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release."[2] URL:[Link]

Sources

Foundational

The Imidazo[2,1-b][1,3]oxazine Scaffold: From Chemical Curiosity to Antitubercular Workhorse

Introduction: The Architecture of a Life-Saver The imidazo[2,1-b][1,3]oxazine scaffold represents a specific class of fused bicyclic heterocycles where an imidazole ring is fused to a 1,3-oxazine ring across the nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architecture of a Life-Saver

The imidazo[2,1-b][1,3]oxazine scaffold represents a specific class of fused bicyclic heterocycles where an imidazole ring is fused to a 1,3-oxazine ring across the nitrogen-carbon bond. While the core structure itself (5H-imidazo[2,1-b][1,3]oxazine) is chemically interesting, its monumental significance lies in its 6-nitro derivatives—most notably Pretomanid (PA-824) .

This scaffold is a textbook example of "scaffold hopping" in medicinal chemistry: a strategic structural modification designed to eliminate toxicity while preserving biological potency. It stands distinct from its close relatives, the imidazo[2,1-b]thiazoles (sulfur analogs) and imidazo[2,1-b]oxazoles (5-membered fused rings), primarily due to its unique metabolic stability and safety profile.

Core Structural Features[1][2][3][4]
  • Bicyclic System: A 5,6-fused system (5-membered imidazole, 6-membered oxazine).

  • Bridgehead Nitrogen: The nitrogen at position 4 (in IUPAC numbering for the fused system) is shared, creating a planar, aromatic-like character in the imidazole portion.

  • Chiral Center: In bioactive derivatives like Pretomanid, the C-6 position of the oxazine ring is a critical chiral center, dictating both lipophilicity and target binding.

History and Discovery: The "Ring Expansion" Breakthrough

The discovery of the imidazo[2,1-b][1,3]oxazine scaffold as a drug class is not a story of serendipity, but of rigorous rational design driven by the need to solve a toxicity problem.

The Lineage of Discovery
  • The Ancestor: Metronidazole (1950s) The journey began with simple nitroimidazoles like metronidazole. While effective against anaerobic bacteria and protozoa, they lacked sufficient activity against Mycobacterium tuberculosis (Mtb) and carried concerns regarding mutagenicity.

  • The False Start: CGI 17341 (1989) Scientists at Hindustan Ciba-Geigy synthesized CGI 17341 , a bicyclic nitroimidazo[2,1-b]oxazole .

    • The Good: It was the first nitroimidazole to show potent bactericidal activity against Mtb.

    • The Bad: It was highly mutagenic (Ames positive).

    • The Outcome: Development was halted, but the "bicyclic nitroimidazole" concept was proven.

  • The Solution: PathoGenesis & PA-824 (2000) In a landmark effort to retain the potency of CGI 17341 while removing its mutagenicity, researchers at PathoGenesis (led by C.K. Stover and W.R. Baker) applied a ring expansion strategy.

    • Hypothesis: Expanding the fused oxazole (5-membered) ring to an oxazine (6-membered) ring might alter the electronic properties enough to reduce genotoxicity without destroying the pharmacophore.

    • Result: They synthesized PA-824 (Pretomanid) . The molecule retained excellent antitubercular activity but, crucially, was non-mutagenic. This 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazine became a cornerstone of modern MDR-TB therapy.

Visualization: The Evolutionary Pathway

Evolution of Imidazo-Oxazine Metronidazole Metronidazole (Monocyclic) 1950s CGI17341 CGI 17341 (Bicyclic Oxazole) Mutagenic Lead 1989 Metronidazole->CGI17341 Rigidification PA824 PA-824 (Pretomanid) (Bicyclic Oxazine) Non-Mutagenic Drug 2000 CGI17341->PA824 Ring Expansion (Scaffold Hopping)

Caption: The structural evolution from monocyclic nitroimidazoles to the safe imidazo[2,1-b][1,3]oxazine scaffold.

Synthetic Methodologies

The synthesis of the imidazo[2,1-b][1,3]oxazine core, particularly the bioactive nitro-derivatives, relies on the coupling of a functionalized imidazole with a chiral electrophile.

The "Baker-Stover" Protocol (Pretomanid Route)

The most authoritative method for constructing this scaffold involves the reaction of 2-bromo-4-nitroimidazole with a chiral epoxide . This convergent synthesis builds the oxazine ring in two key steps: epoxide opening and intramolecular cyclization.

Reaction Scheme Overview
  • Nucleophilic Attack: The imidazole nitrogen attacks the epoxide (often utilizing a base).

  • Cyclization: The resulting alkoxide (or alcohol) displaces the bromine at the 2-position of the imidazole, closing the 6-membered ring.

Detailed Experimental Protocol: Synthesis of the Core

Note: This protocol describes the formation of the bicyclic core using a model epoxide, adapted from the original PathoGenesis patents and subsequent process chemistry optimizations.

Reagents:

  • 2-Bromo-4-nitroimidazole (1.0 eq)

  • (R)-Glycidyl butyrate (or substituted epoxide) (1.2 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Sodium Hydride (NaH, 60% dispersion in oil) or DIPEA (Diisopropylethylamine) for milder conditions.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-bromo-4-nitroimidazole (1.92 g, 10 mmol) in anhydrous DMF (20 mL).

    • Cool the solution to 0°C using an ice bath.

  • Epoxide Coupling (Base Addition):

    • Add DIPEA (2.6 mL, 15 mmol) dropwise to the solution.

    • Add the chiral epoxide (e.g., (S)-2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane for PA-824 precursors) (12 mmol) slowly.

    • Scientific Rationale: DIPEA acts as a proton scavenger, facilitating the nucleophilic attack of the imidazole nitrogen (N1) onto the less hindered carbon of the epoxide.

  • Cyclization (Ring Closure):

    • Heat the reaction mixture to 100-110°C.

    • Monitor via TLC (50% EtOAc/Hexane) or LC-MS. The reaction typically requires 3-5 hours.

    • Mechanism:[1][2][3] At elevated temperatures, the secondary alcohol formed from epoxide opening attacks the C-2 position of the imidazole, displacing the bromine atom. This forms the ether linkage of the oxazine ring.

  • Work-up and Purification:

    • Cool to room temperature and pour into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, 0-5% Methanol in DCM).

Visualization: Synthesis Mechanism

Synthesis Mechanism Start 2-Bromo-4-nitroimidazole Intermediate Intermediate Alcohol (Epoxide Opened) Start->Intermediate + Epoxide / Base (N-Alkylation) Epoxide Chiral Epoxide Epoxide->Intermediate Product Imidazo[2,1-b][1,3]oxazine (Cyclized Core) Intermediate->Product Heat / -HBr (Intramolecular SNAr)

Caption: Convergent synthesis via N-alkylation followed by intramolecular nucleophilic aromatic substitution (SNAr).

Medicinal Chemistry & Biological Activity[1][2][4][6][8][9][10][11][12][13][14]

The imidazo[2,1-b][1,3]oxazine scaffold is not just a structural curiosity; it is a "prodrug" system designed to be activated specifically within the target pathogen.

Mechanism of Action (The "Trojan Horse")

The biological activity of PA-824 and its analogs is unique. They act as prodrugs that require bioreductive activation.

  • Activation: The drug enters M. tuberculosis and is recognized by Ddn (Deazaflavin-dependent nitroreductase).

  • Reduction: Ddn reduces the nitro group at the 6-position.

  • Lethal Release: This reduction generates reactive nitrogen species, specifically Nitric Oxide (NO) , and other radical intermediates.

  • Dual Targeting:

    • Aerobic Killing: Inhibition of mycolic acid biosynthesis (cell wall disruption).

    • Anaerobic Killing: Respiratory poisoning via NO release (killing dormant bacteria).

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings from the seminal Stover et al. (2000) and Baker et al. (2000) studies, comparing the mutagenic oxazole with the safe oxazine.

CompoundScaffoldRing SizeMIC (Mtb H37Rv)Mutagenicity (Ames)Status
Metronidazole Monocyclic5>32 µg/mLPositiveAntibiotic (Anaerobes)
CGI 17341 Imidazo-oxazole5,50.06 µg/mLPositive Discontinued
PA-824 Imidazo-oxazine5,60.015 - 0.25 µg/mLNegative FDA Approved
Des-nitro PA-824 Imidazo-oxazine5,6>64 µg/mLNegativeInactive (Control)

Key SAR Insights:

  • Nitro Group: Essential. Removal abolishes activity (see Des-nitro entry).

  • Ring Size: Expanding from 5,5-fused (oxazole) to 5,6-fused (oxazine) maintained MIC but eliminated mutagenicity.

  • Tail Region (C-6): The lipophilic tail (e.g., trifluoromethoxybenzyl ether in PA-824) is crucial for cell wall permeation and binding to the Ddn enzyme.

References

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 405(6789), 962–966. Link

  • Baker, W. R., et al. (2000). 2-Nitroimidazo[2,1-b][1,3]oxazines: A novel class of highly potent antitubercular agents. Journal of Medicinal Chemistry, 43, Abstract 168.
  • Denny, W. A., & Palmer, B. D. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future Medicinal Chemistry, 2(8), 1295–1304. Link

  • Thompson, A. M., et al. (2017). 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: Facile synthesis and comparative appraisal against tuberculosis. Bioorganic & Medicinal Chemistry Letters, 27(11), 2583-2589. Link

  • Manjunatha, U., et al. (2009). The mechanism of action of PA-824: Novel insights from transcriptional profiling. Communications in Integrative Biology, 2(3), 215–218. Link

Sources

Exploratory

Technical Guide: The Role of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol as a Chiral Building Block

Executive Summary The bicyclic heterocycle 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol represents a critical "pivot point" in modern medicinal chemistry, particularly in the development of nitroimidazole-based antitube...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclic heterocycle 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol represents a critical "pivot point" in modern medicinal chemistry, particularly in the development of nitroimidazole-based antitubercular agents. Most notably, the (6S)-2-nitro derivative of this scaffold is the immediate chiral precursor to Pretomanid (PA-824) , a cornerstone drug for extensively drug-resistant tuberculosis (XDR-TB).

This guide dissects the utility of this chiral alcohol not merely as an intermediate, but as a versatile building block. By isolating the 6-hydroxyl functionality on a rigid, metabolically stable nitro-heterocycle, researchers can generate diverse libraries of ether-linked analogs with optimized lipophilicity and Ddn-enzyme activation profiles.

Pharmacophore Analysis & Structural Significance[1]

The "Warhead" Mechanism

The core value of this building block lies in the fused imidazole-oxazine ring system carrying a nitro group.

  • Prodrug Activation: The 2-nitro group is a "warhead" activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis. This activation releases reactive nitrogen species (NO) and poisons the respiratory chain.

  • Rigidity: The fused oxazine ring restricts the conformational freedom of the side chain, improving binding affinity to the Ddn enzyme compared to flexible open-chain analogs.

The 6-Hydroxyl Vector

The C-6 hydroxyl group is the defining feature of this building block.

  • Chirality: The (S)-configuration is essential for biological activity. The (R)-enantiomer often shows significantly reduced potency (MIC values >10-fold higher).

  • Diversification: The hydroxyl group serves as a nucleophile for installing various lipophilic tails (e.g., trifluoromethoxybenzyl in Pretomanid) which modulate the molecule's ADME properties, specifically membrane permeability and solubility.

Structural Visualization (Retrosynthesis)

Retrosynthesis Pretomanid Target: Pretomanid (Bioactive Ether) BuildingBlock Core Building Block: (6S)-2-nitro-6,7-dihydro-5H- imidazo[2,1-b][1,3]oxazin-6-ol Pretomanid->BuildingBlock Ether Cleavage Linker Side Chain: 4-(Trifluoromethoxy)benzyl bromide Pretomanid->Linker Precursors Starting Materials: 2-Chloro-4-nitroimidazole + (R)-Glycidol BuildingBlock->Precursors Cyclization & N-Alkylation

Figure 1: Retrosynthetic disconnection of Pretomanid revealing the central role of the 6-ol building block.

Synthetic Routes to the Chiral Core

The synthesis of the (6S)-alcohol relies heavily on "Chiral Pool" methods, utilizing enantiopure glycidol derivatives. The transformation involves an inversion of configuration logic that must be carefully managed.

Route A: The Standard Glycidol Strategy

This is the most robust route for scale-up. It utilizes (R)-Glycidol to generate the (S)-Oxazine .

  • Mechanism: The imidazole nitrogen attacks the primary carbon of the epoxide (or its equivalent), opening the ring. The subsequent cyclization involves the secondary alcohol attacking the imidazole C-2 position.

  • Stereochemistry: Note that while the chiral center atoms are not inverted during the reaction, the Cahn-Ingold-Prelog (CIP) priority changes, resulting in an (R)-to-(S) descriptor shift in the final nomenclature.

Route B: One-Pot Optimization (2023)

Recent process chemistry advancements have enabled a one-pot alkylation/cyclization sequence to minimize isolation of unstable intermediates.

ParameterRoute A (Stepwise)Route B (One-Pot)
Starting Material 2-Chloro-4-nitroimidazole2-Bromo-4-nitroimidazole
Chiral Source (R)-Glycidol (TBDMS protected)(R)-Glycidol (Benzoyl protected)
Reagents NaH (Cyclization), TBAF (Deprotection)DIPEA, then Base/Heat
Yield 25-30% (Overall)40-50% (Optimized)
Scalability High (Kg scale proven)Moderate (Heat management required)

Detailed Experimental Protocol

Objective: Synthesis of (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol. Scale: Gram-scale preparation.

Reagents & Equipment
  • Substrate: 2-Chloro-4-nitro-1H-imidazole (CAS: 13551-73-0).

  • Chiral Reagent: (R)-Glycidyl butyrate or TBDMS-(R)-glycidol.

  • Base: Sodium Hydride (60% dispersion) or Potassium tert-butoxide.

  • Solvent: Anhydrous DMF.

  • Apparatus: 3-neck round bottom flask, nitrogen atmosphere, HPLC for chiral purity check.

Step-by-Step Workflow
Step 1: N-Alkylation[1]
  • Dissolve 2-chloro-4-nitroimidazole (1.0 eq) in anhydrous DMF under

    
    .
    
  • Add DIPEA (1.2 eq) and stir at room temperature for 15 min.

  • Add protected (R)-glycidol derivative (1.1 eq) dropwise.

  • Heat to 95°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of imidazole.

  • Critical Control Point: Ensure complete consumption of the imidazole to prevent regioisomeric byproducts.

Step 2: Cyclization (Ring Closure)
  • Cool the reaction mixture to 0°C.

  • Slowly add NaH (1.5 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • The intramolecular nucleophilic aromatic substitution (

    
    ) occurs, displacing the chlorine atom.
    
Step 3: Deprotection & Isolation
  • If a silyl protecting group was used, treat with TBAF (1.0 M in THF). If an ester, use catalytic NaOMe in MeOH.

  • Quench reaction with saturated

    
    .
    
  • Extract with EtOAc (3x). Wash organics with brine.

  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water to maximize enantiomeric excess (ee).

Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloro-4-nitroimidazole Step1 Step 1: N-Alkylation ((R)-Glycidol deriv., 95°C) Start->Step1 Step2 Step 2: Cyclization (NaH, DMF, 0°C -> RT) Step1->Step2 Intermediate A Step3 Step 3: Deprotection (TBAF or NaOMe) Step2->Step3 Protected Oxazine Product Final Product: (6S)-Alcohol (>99% ee) Step3->Product

Figure 2: Synthetic workflow for the generation of the chiral oxazine core.

Analytical Validation (Self-Validating System)

To ensure the "Trustworthiness" of the synthesized building block, the following analytical criteria must be met before using the material in downstream coupling.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 320 nm (Nitro group absorbance).

  • Acceptance Criteria: ee > 98%. The (S)-enantiomer typically elutes second under these conditions (verify with standard).

Structural Confirmation (NMR)
  • 1H NMR (DMSO-d6): Look for the diagnostic chiral proton at C-6.

    • 
       ~ 4.5-5.0 ppm (multiplet, H-6).
      
    • 
       ~ 5.8 ppm (doublet, OH, exchangeable).
      
    • 
       ~ 8.1 ppm (singlet, imidazole H-3).
      
  • 13C NMR: Confirm the presence of the hemi-aminal/ether carbons at

    
     60-70 ppm.
    

Application: Coupling to Form APIs

Once the (6S)-alcohol is secured, it functions as the nucleophile in the final assembly of the drug candidate.

Protocol for Pretomanid Synthesis:

  • Activation: Dissolve (6S)-alcohol in dry THF. Cool to 0°C.

  • Deprotonation: Add NaH (1.1 eq). Stir for 30 mins.

  • Coupling: Add 4-(trifluoromethoxy)benzyl bromide (1.1 eq).

  • Completion: Stir at RT for 4 hours.

  • Result: Formation of the stable ether linkage with retention of configuration at C-6.

References

  • Baker, S. J., et al. (2005). "Synthesis and Structure-Activity Relationships of the Next-Generation Antitubercular Agent PA-824." Journal of Medicinal Chemistry.

  • Thompson, A. M., et al. (2009). "Synthesis and Antitubercular Activity of 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines." Bioorganic & Medicinal Chemistry Letters.

  • Zhai, H., et al. (2023).[1] "Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol." Organic Process Research & Development. [2]

  • Fernandes, G. F. S., et al. (2023).[1][2] "Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains." ChemMedChem.

  • PubChem. "Compound Summary: (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol."[3][4] National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of the 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol Scaffold

Executive Summary This application note details the synthesis of 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol , a privileged bicyclic heterocycle. This scaffold represents the core pharmacophore of Pretomanid (PA-824) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol , a privileged bicyclic heterocycle. This scaffold represents the core pharmacophore of Pretomanid (PA-824) and Delamanid , nitroimidazole drugs critical for treating multidrug-resistant tuberculosis (MDR-TB).

While the generic scaffold is chemically significant, the (6S)-2-nitro derivative is the primary target in pharmaceutical development due to its bioactivity. This guide focuses on the enantioselective synthesis of the (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol intermediate, utilizing a robust alkylation-cyclization sequence. We also discuss adaptations for the non-nitrated core.

Key Chemical Challenges Solved
  • Regioselectivity: Controlling N-alkylation at the imidazole nitrogen to prevent isomer formation.

  • Stereocontrol: Preserving the chirality of the C6-hydroxyl group derived from the glycidyl starting material.

  • Safety: Managing the exothermic ring-closure of energetic nitroimidazole precursors.

Retrosynthetic Analysis & Strategy

The construction of the 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine ring system relies on a "3+3" annulation strategy. The imidazole ring (3 atoms) is fused with a 3-carbon linker derived from a chiral epoxide.

Strategic Disconnection:

  • Bond 1 (C-O): Intramolecular Nucleophilic Aromatic Substitution (

    
    ) or displacement of a leaving group at the imidazole 2-position.
    
  • Bond 2 (N-C): Intermolecular N-alkylation of the imidazole ring.

Pathway Selection:

  • Route A (Epichlorohydrin): Direct alkylation with (S)-epichlorohydrin. Pros: Cheap reagents. Cons: Lower regioselectivity; potential for polymerization.

  • Route B (Glycidyl Butyrate - Recommended): Use of (S)-glycidyl butyrate. Pros: Higher enantiomeric excess (ee), cleaner impurity profile, and scalable process chemistry.

Reaction Pathway Diagram[1]

ReactionPathway cluster_0 One-Pot Process Stream SM1 2-Chloro-4-nitroimidazole (Starting Material) Inter1 Intermediate A (N-Alkylated Ester) SM1->Inter1 Step 1: N-Alkylation (Base, 50°C) Reagent (S)-Glycidyl Butyrate (Chiral Linker) Reagent->Inter1 Inter2 Intermediate B (Epoxide Form) Inter1->Inter2 Step 2: Hydrolysis & Epoxide Reformation Product (S)-2-Nitro-6,7-dihydro- 5H-imidazo[2,1-b][1,3]oxazin-6-ol (Target Scaffold) Inter2->Product Step 3: Intramolecular Cyclization (NaOtBu)

Caption: Figure 1. Step-wise conversion of 2-chloro-4-nitroimidazole to the bicyclic oxazine core via glycidyl butyrate.

Detailed Experimental Protocol

Target Molecule

Name: (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS: 187235-08-1 (for the 2-nitro derivative)[1][2][3]

Reagents & Materials
ReagentEquiv.[4][5]RoleSpecification
2-Chloro-4-nitroimidazole 1.0Substrate>98% Purity
(S)-Glycidyl Butyrate 1.2Chiral Linker>98% ee
Potassium Carbonate (

)
0.6Base (Step 1)Anhydrous, Powder
Sodium tert-Butoxide (NaOtBu) 2.5Base (Cyclization)20% in THF
Ethyl Acetate / DMF -SolventAnhydrous
Step-by-Step Methodology
Phase 1: N-Alkylation (Formation of the Linker)
  • Preparation: Charge a reaction vessel with 2-chloro-4-nitroimidazole (10.0 g, 67.8 mmol) and anhydrous Ethyl Acetate (100 mL).

  • Base Addition: Add

    
      (5.6 g, 40.7 mmol). The mixture will be a suspension.
    
  • Reagent Addition: Add (S)-Glycidyl butyrate (11.7 g, 81.4 mmol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to 50°C and stir for 18–24 hours.

    • Checkpoint: Monitor by HPLC. The target intermediate is the N1-alkylated imidazole. Ensure <2% starting imidazole remains.

  • Workup: Cool to 20°C. Filter off inorganic salts. Wash the filtrate with brine (2 x 50 mL). Concentrate the organic layer to yield the crude ester intermediate (often an oil).

Phase 2: Cyclization (Ring Closure)

Note: This step involves the in-situ hydrolysis of the butyrate ester, reformation of the epoxide, and intramolecular attack of the oxygen on the C-2 position of the imidazole.

  • Solvent Switch: Dissolve the crude oil from Phase 1 in anhydrous DMF (50 mL).

  • Cyclization: Cool the solution to 0°C. Slowly add NaOtBu (solution in THF or solid, approx 2.5 equiv) ensuring internal temperature does not exceed 5°C.

    • Mechanism:[5][6][7][8][9][10][11] The base hydrolyzes the ester

      
       alkoxide forms epoxide 
      
      
      
      alkoxide attacks C-Cl bond
      
      
      ring closes.
  • Maturation: Allow the reaction to warm to room temperature (20–25°C) and stir for 4 hours.

  • Quench: Quench the reaction by pouring slowly into ice-cold water (200 mL) containing acetic acid (to pH 6–7).

  • Isolation:

    • The product often precipitates as a pale yellow solid. Filter and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure alcohol.

Expected Results
  • Yield: 65–75% overall.

  • Appearance: Pale yellow to off-white crystalline solid.

  • Purity: >98% (HPLC).

  • Chirality: >99% ee (determined by Chiral HPLC).

Critical Process Parameters & Troubleshooting

Regioselectivity (N1 vs N3)

The 4-nitroimidazole ring can be alkylated at N1 or N3.[12]

  • Observation: The 2-chloro substituent directs alkylation primarily to the desired N1 position due to steric and electronic effects.

  • Control: Use mild bases (

    
    ) in aprotic solvents (EtOAc or DMF). Stronger bases (NaH) often degrade regioselectivity.
    
Impurity Profile
ImpurityOriginRemediation
Des-nitro analog Over-reduction or photolysisProtect reaction from light.
Dimer Intermolecular reactionMaintain dilution (approx 10-15 volumes of solvent).
Racemate Low quality starting epoxideEnsure (S)-Glycidyl butyrate is >98% ee. Avoid high temps (>60°C) during cyclization.
Adaptation for Non-Nitro Scaffold

If the user specifically requires the unsubstituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (no nitro group):

  • Starting Material: Substitute 2-chloro-4-nitroimidazole with 2-bromoimidazole .

  • Reactivity Change: The lack of the electron-withdrawing nitro group makes the C-2 position less electrophilic.

  • Protocol Modification: The cyclization step (Phase 2) requires higher temperatures (80–100°C) or the use of a metal catalyst (e.g., CuI/L-proline) to facilitate the intramolecular C-O bond formation.

Mechanistic Insight

The transformation proceeds via a cascade mechanism.[4] Understanding this causality is vital for troubleshooting.

  • N-Alkylation: The imidazole nitrogen (N1) acts as a nucleophile, attacking the epoxide (or the primary carbon of the glycidyl equivalent).

  • Epoxide Opening/Reformation: If using glycidyl butyrate, the base cleaves the ester, generating an alkoxide. This alkoxide displaces the leaving group (or re-closes to an epoxide intermediate).

  • Intramolecular

    
    :  The specific geometry of the intermediate positions the C6-alkoxide perfectly to attack the C2-position of the imidazole. The chlorine atom is displaced, forming the 6-membered oxazine ring.
    

Mechanism Step1 N-Alkylation (Kinetic Control) Step2 Ester Hydrolysis (Base Mediated) Step1->Step2 Glycidyl Butyrate Step3 Alkoxide Formation Step2->Step3 pH > 10 Step4 Ring Closure (SnAr) Step3->Step4 Intramolecular Attack Final Bicyclic Scaffold Step4->Final Product

Caption: Figure 2. Mechanistic cascade for the formation of the imidazo-oxazine ring.

Safety & Handling

  • Nitroimidazoles: Many nitroimidazoles are suspected mutagens. Handle in a fume hood with double gloving.

  • Epoxides: Glycidyl derivatives are potential alkylating agents. Avoid inhalation.

  • Energetics: While 2-chloro-4-nitroimidazole is stable, the reaction involves heat and base. Ensure proper venting for any potential off-gassing.

References

  • Thompson, A. M., et al. (2009). "Synthesis and Structure–Activity Relationships of Antitubercular 2-Nitroimidazooxazines." Journal of Medicinal Chemistry. Link

  • Marsini, M. A., et al. (2010). "Development of a Scalable Synthesis of the Antitubercular Drug PA-824." The Journal of Organic Chemistry. Link

  • Palmer, B. D., et al. (2009). "Process for production of 2-chloro-4-nitroimidazole derivatives." US Patent Application US20090082575A1. Link

  • Sutherland, H. S., et al. (2010). "Structure–activity relationships of antitubercular nitroimidazoles." Antimicrobial Agents and Chemotherapy.[6] Link

  • PubChem Compound Summary. (2024). "(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol."[1][2] National Center for Biotechnology Information. Link

Sources

Application

Application Note: Functionalization of the C6-Hydroxyl Group in Imidazo[2,1-b][1,3]oxazin-6-ol

Part 1: Introduction & Structural Analysis[1][2] The Scaffold Significance The imidazo[2,1-b][1,3]oxazine scaffold represents a cornerstone in modern antitubercular drug discovery.[1][2] Its most prominent derivative, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Structural Analysis[1][2]

The Scaffold Significance

The imidazo[2,1-b][1,3]oxazine scaffold represents a cornerstone in modern antitubercular drug discovery.[1][2] Its most prominent derivative, Pretomanid (PA-824) , is a nitroimidazo-oxazine approved for the treatment of multidrug-resistant tuberculosis (MDR-TB). The C6-hydroxyl group within the 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol intermediate is the critical "chemical handle" that dictates the molecule's lipophilicity, metabolic stability, and binding affinity to the deazaflavin-dependent nitroreductase (Ddn) enzyme.

Chemical Assessment of the C6-OH

In the context of the biologically active (S)-enantiomer (CAS: 187235-08-1), the C6-hydroxyl group is a secondary alcohol situated on a saturated oxazine ring fused to a nitroimidazole.

  • Electronic Environment: The 2-nitro group on the imidazole ring is strongly electron-withdrawing. While distant from C6, it reduces the electron density of the bicyclic system overall. However, the C6-OH behaves largely as a typical secondary alcohol, albeit one requiring careful handling to prevent ring-opening or elimination reactions under harsh basic conditions.

  • Stereochemistry: The (S)-configuration at C6 is essential for biological activity. Functionalization protocols must be stereoretentive (e.g., O-alkylation) or proceed with predictable inversion (e.g., Mitsunobu reaction), depending on the target.[1]

  • Reactivity Profile:

    • Nucleophilicity: Moderate.[1] Requires deprotonation (alkoxide formation) for efficient alkylation.[1]

    • Leaving Group Potential: Poor. Must be activated (Mesylation/Tosylation) for substitution reactions.[1]

    • Oxidation Potential: Can be oxidized to the ketone (6-one), though this destroys the chiral center.[1]

Part 2: Functionalization Pathways & Logic

The functionalization of the C6-OH group generally follows three primary logic streams, designed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Pathway A: O-Alkylation (Ether Formation)
  • Objective: Increase lipophilicity to facilitate cell wall penetration of M. tuberculosis.

  • Mechanism: Williamson Ether Synthesis.[1]

  • Relevance: This is the synthetic route for Pretomanid , where the C6-OH is alkylated with 4-(trifluoromethoxy)benzyl bromide.

  • Critical Control: Use of sodium hydride (NaH) in DMF at controlled temperatures to prevent side reactions.

Pathway B: Carbamoylation
  • Objective: Introduce hydrogen bond acceptors/donors and modulate solubility. Carbamates often show improved metabolic stability compared to ethers.

  • Mechanism: Reaction with isocyanates or activation with carbonyl diimidazole (CDI) followed by amine addition.[1]

  • Relevance: Recent studies indicate carbamate derivatives can exhibit superior MIC values compared to the parent ether analogs.[1]

Pathway C: Activation & Nucleophilic Displacement[2]
  • Objective: Invert stereochemistry or introduce nitrogen/halogen functionalities.

  • Mechanism: Conversion to Sulfonate ester (Mesylate)

    
     SN2 Displacement.[1]
    
  • Relevance: Synthesis of 6-amino or 6-azido derivatives for "Click" chemistry libraries.

Part 3: Visualizing the Reaction Landscape

G cluster_0 Pathway A: Lipophilicity cluster_1 Pathway C: Substitution Start (S)-C6-Hydroxyl Substrate Alkoxide Alkoxide Intermediate Start->Alkoxide NaH, DMF 0°C Carbamate C6-Carbamate Derivatives Start->Carbamate R-N=C=O or CDI/R-NH2 Mesylate C6-O-Mesylate (Activated) Start->Mesylate MsCl, Et3N DCM, 0°C Ether C6-Ether Derivatives (e.g., Pretomanid) Alkoxide->Ether R-CH2-Br (Williamson Ether) Azide C6-Azide (Inverted Config) Mesylate->Azide NaN3, DMF (SN2 Inversion) Amine C6-Amine Derivatives Azide->Amine Staudinger Red.

Figure 1: Strategic functionalization map for the C6-hydroxyl group, highlighting the divergent pathways for ether, carbamate, and amine synthesis.[1]

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Pretomanid Precursor (O-Alkylation)

Objective: Conversion of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol to its 4-(trifluoromethoxy)benzyl ether.

Reagents:

  • Substrate: (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (1.0 eq)[3]

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • Electrophile: 4-(Trifluoromethoxy)benzyl bromide (1.1 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

  • Quench: Saturated NH4Cl solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with the Substrate and dissolve in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add NaH portion-wise over 10 minutes.

    • Expert Insight: Evolution of H2 gas will be observed.[1] Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the alkoxide. The solution typically turns a deeper yellow/orange.

  • Alkylation: Add the Electrophile dropwise via syringe.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2-4 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material alcohol is polar; the product will be significantly less polar.

  • Workup:

    • Cool the mixture back to 0°C.

    • Carefully quench with saturated NH4Cl solution (exothermic).[1]

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

  • Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Validation Table:

ParameterSpecification
Appearance White to pale yellow solid
Yield Typical range: 75 - 85%
1H NMR Diagnostic Benzylic protons (OCH2Ar) appear as a singlet/ABq around 4.6-4.7 ppm.
Chirality Retention of (S)-configuration (check via Chiral HPLC).
Protocol 2: Activation to Mesylate (Precursor for Substitution)

Objective: Convert the poor leaving group (-OH) into a reactive mesylate for SN2 reactions.

Reagents:

  • Substrate (1.0 eq)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM)[1]

Methodology:

  • Dissolve Substrate and TEA in dry DCM at 0°C .

  • Add MsCl dropwise.[1]

  • Stir at 0°C for 1 hour. Do not let it warm excessively, as elimination to the alkene can occur.[1]

  • Quench with cold water.[1] Rapid workup is essential to prevent hydrolysis.[1]

  • Critical Note: Mesylates of this scaffold are often unstable on silica gel.[1] Use immediately for the next step (e.g., Azide displacement) without extensive purification.[1]

Part 5: Troubleshooting & Pitfalls

  • Elimination vs. Substitution: When activating the C6-OH (Pathway C), the presence of the adjacent bridgehead nitrogen and the methylene protons creates a risk of elimination to form the double bond (6,7-unsaturated analog).[1]

    • Solution: Keep temperatures low (0°C) during activation. Use non-nucleophilic bases.

  • Racemization: While O-alkylation (Pathway A) is generally stereoretentive, strongly basic conditions for prolonged periods can cause epimerization if the ring opens/closes reversibly.[1]

    • Check: Always verify enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralpak AD-H column).

  • Solubility: The nitro-imidazo core is sparingly soluble in non-polar solvents. DMF or DMSO are often required for nucleophilic substitutions, which complicates workup.[1]

References

  • Thompson, A. M., et al. (2009).[1] "Synthesis and Structure-Activity Relationships of Soluble 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines as Analogues of PA-824." Journal of Medicinal Chemistry.

  • Palmer, B. D., et al. (2010).[1] "Synthesis and evaluation of analogues of the tuberculosis drug candidate PA-824." Journal of Medicinal Chemistry.

  • Slyvka, N., et al. (2023).[1] "Features of (Benzo)Imidazo[2,1-b][1,3]thiazine Mezylates Reaction with Nucleophilic Reagents." Chemistry & Chemical Technology.

  • UCL Discovery. "Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives." University College London.[1]

Sources

Method

Scalable preparation methods for 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Application Note & Protocols Scalable Preparation of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol: A Core Scaffold for Advanced Therapeutic Agents Abstract The 6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine heterocyclic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Scalable Preparation of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol: A Core Scaffold for Advanced Therapeutic Agents

Abstract

The 6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine heterocyclic system is a privileged scaffold in modern medicinal chemistry. Its derivatives, notably 2-nitro-substituted analogues such as Pretomanid and Delamanid, are cornerstone therapies for treating multidrug-resistant tuberculosis (MDR-TB)[3][4]. The parent alcohol, 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol, serves as a critical chiral building block for the synthesis of these and other novel therapeutic candidates. The development of a robust, efficient, and scalable synthetic route to this intermediate is therefore of paramount importance for drug discovery and development programs. This document provides a detailed examination of synthetic strategies and presents a field-proven, step-by-step protocol for the scalable preparation of this key intermediate, emphasizing the causal reasoning behind methodological choices to ensure reproducibility and high yield.

Introduction & Strategic Overview

The imidazo-oxazine core represents a unique bicyclic structure that confers favorable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). The embedded hydroxyl group on the oxazine ring provides a crucial handle for further derivatization, enabling the exploration of structure-activity relationships (SAR)[3][4]. While the synthesis of highly substituted analogues is well-documented in the context of specific drug development campaigns, a generalized, scalable method for the parent scaffold is less commonly detailed.

The primary challenge in synthesizing this molecule lies in the stereocontrolled construction of the bicyclic system. A successful scalable strategy must address the following:

  • Cost-Effectiveness: Utilize readily available and inexpensive starting materials.

  • Stereochemical Control: Efficiently establish the desired stereocenter at the C6 position.

  • Process Safety & Simplicity: Employ reaction conditions that are amenable to large-scale production, avoiding hazardous reagents or complex purification methods where possible.

This guide focuses on a convergent synthetic strategy that leverages a chiral pool starting material to ensure enantiopurity and employs a robust intramolecular cyclization as the key ring-forming step.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target molecule reveals two primary building blocks: a 2-substituted imidazole and a chiral C3 synthon.

G cluster_0 Key Disconnection (C-O Bond) Target 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (Target Molecule) Intermediate_A 1-((R)-2,3-dihydroxypropyl)-1H-imidazole (Diol Intermediate) Target->Intermediate_A Intramolecular Cyclization Precursor_1 2-Halo-1H-imidazole Intermediate_A->Precursor_1 Precursor_2 (R)-Glycidol Intermediate_A->Precursor_2

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, the most robust forward synthesis involves the nucleophilic opening of a chiral epoxide, (R)-glycidol, by a suitable imidazole derivative, followed by an intramolecular ring closure. This approach is superior to linear strategies starting from 2-aminoimidazole as it offers better control over regioselectivity and stereochemistry. The synthesis of the 2-nitro analogue provides a strong precedent for the viability of this pathway[3].

Detailed Protocol for Scalable Synthesis

The following two-step protocol is designed for scalability, operational simplicity, and high yield.

G start_mat 2-Chloro-1H-imidazole + (R)-Glycidol step1_node Step 1: Epoxide Opening (Nucleophilic Substitution) start_mat->step1_node DIPEA, Toluene 70°C, 24-36h intermediate Intermediate: (R)-1-(2-Chloro-1H-imidazol-1-yl)propane-2,3-diol step1_node->intermediate Work-up & Purification step2_node Step 2: Cyclization (Intramolecular Williamson Ether Synthesis) intermediate->step2_node NaH, DMF 0°C to RT, 6h final_product Final Product: (S)-6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol step2_node->final_product Aqueous Quench, Extraction & Crystallization

Caption: Overall workflow for the scalable synthesis.

Step 1: Synthesis of (R)-1-(2-Chloro-1H-imidazol-1-yl)propane-2,3-diol

Causality: This step involves the regioselective ring-opening of the epoxide (R)-glycidol by 2-chloro-1H-imidazole. The reaction proceeds via an SN2 mechanism, where the more nucleophilic N-1 of the imidazole attacks the less sterically hindered primary carbon of the epoxide. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to facilitate the reaction without competing with the imidazole nucleophile. Toluene is selected as a suitable high-boiling solvent for this transformation.

Materials and Reagents:

ReagentM.W.AmountMolesEq.
2-Chloro-1H-imidazole102.5110.25 g0.101.0
(R)-Glycidol74.088.15 g0.111.1
DIPEA129.2425.85 g0.202.0
Toluene-200 mL--

Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-1H-imidazole (10.25 g, 0.10 mol) and toluene (200 mL).

  • Reagent Addition: Stir the suspension and add DIPEA (25.85 g, 34.5 mL, 0.20 mol). Subsequently, add (R)-glycidol (8.15 g, 7.3 mL, 0.11 mol) dropwise over 15 minutes.

  • Reaction Execution: Heat the reaction mixture to 70 °C and maintain for 24-36 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting imidazole.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any salts and wash the filter cake with ethyl acetate (2 x 30 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (Eluent: Dichloromethane/Methanol, 95:5) to yield the diol intermediate as a viscous oil.

Step 2: Synthesis of (S)-6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol

Causality: This key step is an intramolecular Williamson ether synthesis. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the primary hydroxyl group of the diol intermediate. The resulting alkoxide then undergoes an intramolecular SN2 attack on the carbon bearing the chlorine atom (C2 of the imidazole ring), displacing the chloride and forming the desired oxazine ring. The use of a polar aprotic solvent like DMF facilitates this ionic reaction. The reaction is initiated at 0 °C to control the initial exothermic deprotonation.

Materials and Reagents:

ReagentM.W.AmountMolesEq.
(R)-1-(2-Chloro-1H-imidazol-1-yl)propane-2,3-diol176.598.83 g0.051.0
Sodium Hydride (60% in mineral oil)40.002.20 g0.0551.1
Anhydrous DMF-100 mL--

Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.20 g, 0.055 mol). Wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and carefully decant the hexane. Add anhydrous DMF (50 mL).

  • Substrate Addition: Cool the NaH suspension to 0 °C using an ice bath. Dissolve the diol intermediate (8.83 g, 0.05 mol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Crystallization: The crude product can be purified by recrystallization from an ethyl acetate/hexane solvent system to afford 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol as a white to off-white solid.

Data Summary and Expected Outcomes

The described protocol is optimized for scalability and reproducibility. The following table summarizes the expected outcomes.

StepTransformationKey ReagentsTypical YieldPurity (LC-MS)
1Epoxide Ring OpeningDIPEA, Toluene80-90%>95%
2Intramolecular CyclizationNaH, DMF75-85%>98%
Overall Two-Step Synthesis - 60-75% >98%

Conclusion

This application note provides a comprehensive and scalable two-step synthesis for 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol. The strategy relies on a convergent design using a readily available chiral precursor to ensure stereochemical integrity. The detailed protocols and the rationale behind the experimental choices offer researchers and drug development professionals a reliable method to access this valuable intermediate in high yield and purity, facilitating the advancement of new therapeutics based on the imidazo-oxazine scaffold.

References

  • Blaser, A., et al. (2018). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][2]oxazine Derivatives. UCL Discovery. Available at: [Link]

  • Anderson, R. J., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 60(10), 4212–4233. Available at: [Link]

  • Tasdemir, D., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry. Available at: [Link]

  • PubChem. (S)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-ol. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Notes and Protocols for Coupling 6,7-Dihydro-5H-imidazo[2,1-b]oxazin-6-ol with Pharmacophores

Application Notes and Protocols for Coupling 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol with Pharmacophores Abstract The 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazine scaffold is a privileged heterocyclic motif increasi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Coupling 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol with Pharmacophores

Abstract

The 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazine scaffold is a privileged heterocyclic motif increasingly recognized for its potential in medicinal chemistry, notably as a core component of antitubercular agents like Pretomanid.[3][4] The secondary alcohol at the C-6 position serves as a versatile synthetic handle for introducing a wide array of pharmacophores, enabling extensive structure-activity relationship (SAR) studies. This guide provides detailed, field-proven protocols for the three primary coupling strategies targeting this hydroxyl group: O-alkylation (Williamson Ether Synthesis) , Esterification , and Mitsunobu Reaction . Each protocol is designed to be a self-validating system, with explanations of the underlying chemistry, step-by-step procedures, and troubleshooting advice to empower researchers in drug discovery and development.

Chapter 1: The Core Scaffold: Reactivity and Strategic Considerations

The central challenge in modifying 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol (herein referred to as IMO-ol ) is the selective functionalization of its C-6 secondary hydroxyl group. This hydroxyl is the primary point for diversification, allowing for the exploration of chemical space around the core scaffold.[5][6] The choice of coupling strategy depends entirely on the desired linkage (ether, ester) and the functional group presented by the incoming pharmacophore.

Key Structural Features of IMO-ol:

  • Molecular Formula: C₆H₈N₂O₂[7]

  • Molecular Weight: 140.14 g/mol [7]

  • Core Functionality: A bicyclic heteroaromatic system containing a secondary alcohol. This alcohol is the key handle for the coupling reactions described herein.

The three main pathways for coupling to this alcohol are:

  • O-Alkylation: Forms a robust ether linkage. Ideal for pharmacophores bearing a good leaving group (e.g., halides, tosylates).

  • Esterification: Forms an ester linkage. Suitable for pharmacophores containing a carboxylic acid moiety.

  • Mitsunobu Reaction: A powerful method for forming esters (or attaching other nucleophiles) with a predictable inversion of stereochemistry at the C-6 position, which is invaluable for probing the stereochemical requirements of a biological target.[2][8][9]

Chapter 2: Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic, reliable method for forming an ether bond.[1][10][11][12] The reaction proceeds via an SN2 mechanism where a strong base deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces a leaving group on the pharmacophore.[10][11] For secondary alcohols like IMO-ol, strong, non-nucleophilic bases such as sodium hydride (NaH) are preferred to minimize side reactions.

Principle:

The process involves two key steps:

  • Deprotonation: IMO-ol is treated with NaH in an anhydrous aprotic solvent (like THF or DMF) to generate the corresponding sodium alkoxide.

  • Nucleophilic Substitution: The alkoxide attacks the electrophilic carbon of a pharmacophore equipped with a good leaving group (R-X, where X = I, Br, Cl, OTs, OMs), forming the desired ether.[1][10]

Detailed Step-by-Step Protocol:

Materials and Reagents:

Reagent/Material Purpose Typical Grade Supplier Example
IMO-ol Starting Material ≥95% ChemScene
Sodium Hydride (NaH) Base (Deprotonation) 60% dispersion in oil Sigma-Aldrich
Pharmacophore-Alkyl Halide Electrophile ≥95% Varies
Anhydrous Tetrahydrofuran (THF) Solvent DriSolv® or similar MilliporeSigma
Saturated NH₄Cl (aq.) Quenching Agent ACS Grade Fisher Scientific
Ethyl Acetate (EtOAc) Extraction Solvent ACS Grade VWR
Brine (Saturated NaCl aq.) Washing Agent ACS Grade Varies

| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | ACS Grade | VWR |

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add IMO-ol (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 10-20 mL per mmol of IMO-ol). Stir at room temperature until fully dissolved.

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Stir the suspension at 0 °C for 30-60 minutes. The mixture may become a slurry.

  • Electrophile Addition: Add a solution of the pharmacophore-alkyl halide (1.1 eq) in a small amount of anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. Stain with potassium permanganate to visualize both starting material and the less polar product.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Work-up: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[13]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Visualization of Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification IMO IMO-ol in Anhydrous THF Alkoxide Alkoxide Formation (0°C, 30-60 min) IMO->Alkoxide Under N2 NaH NaH (1.2 eq) NaH->Alkoxide Pharmacophore Add Pharmacophore-X (1.1 eq) Alkoxide->Pharmacophore Stir Stir at RT (4-16h) Pharmacophore->Stir Quench Quench with NH4Cl Stir->Quench Monitor by TLC/LC-MS Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Coupled Product Purify->Product

Caption: Workflow for O-Alkylation of IMO-ol.

Chapter 3: Protocol 2: Esterification using Peptide Coupling Reagents

For coupling pharmacophores that contain a carboxylic acid, modern peptide coupling reagents offer a mild and highly efficient method for ester formation.[14][15][16] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like DMAP (4-Dimethylaminopyridine) are standard choices.[17][18] HATU is particularly effective due to its high reactivity and ability to suppress side reactions.[19][20][21]

Principle:

The carboxylic acid is first activated by the coupling reagent (e.g., HATU) to form a highly reactive OAt-active ester.[19][21] This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of IMO-ol, facilitated by a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), to form the final ester product.[19]

Detailed Step-by-Step Protocol:

Materials and Reagents:

Reagent/Material Purpose Typical Grade Supplier Example
IMO-ol Starting Material (Alcohol) ≥95% ChemScene
Pharmacophore-COOH Starting Material (Acid) ≥95% Varies
HATU Coupling Reagent ≥98% Aapptec or Combi-Blocks
DIPEA Non-nucleophilic Base ≥99% Sigma-Aldrich
Anhydrous DMF Solvent DriSolv® or similar MilliporeSigma
Ethyl Acetate (EtOAc) Extraction Solvent ACS Grade VWR
1N HCl (aq.) Washing Agent ACS Grade Fisher Scientific
Saturated NaHCO₃ (aq.) Washing Agent ACS Grade Fisher Scientific

| Anhydrous Na₂SO₄ | Drying Agent | ACS Grade | VWR |

Procedure:

  • Setup: In a dry flask under an inert atmosphere, dissolve the Pharmacophore-COOH (1.0 eq), HATU (1.1 eq), and IMO-ol (1.2 eq) in anhydrous DMF (15-20 mL per mmol of acid).

  • Activation & Coupling: Cool the solution to 0 °C. Add DIPEA (3.0 eq) dropwise. The order of addition can be critical; pre-activating the acid with HATU and DIPEA for 15-30 minutes before adding the alcohol is a common and effective variation.[19][22]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Follow the consumption of the limiting reagent (usually the carboxylic acid) by LC-MS. The product will have the combined mass of the two starting materials minus water (18 Da).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1N HCl (to remove DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), water, and finally brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Note: DMF is a high-boiling solvent and may require high vacuum or azeotropic removal with heptane.

  • Purification: Purify the crude ester via flash column chromatography on silica gel.

Visualization of Workflow

G cluster_activation Activation cluster_reaction Coupling cluster_workup Work-up & Purification Reagents Pharmacophore-COOH (1 eq) HATU (1.1 eq) IMO-ol (1.2 eq) in Anhydrous DMF AddBase Add DIPEA (3 eq) at 0°C Reagents->AddBase Under N2 Stir Stir at RT (2-12h) AddBase->Stir Dilute Dilute with EtOAc Stir->Dilute Monitor by LC-MS Wash Aqueous Washes (HCl, NaHCO3, Brine) Dilute->Wash Purify Column Chromatography Wash->Purify Product Ester Product Purify->Product

Caption: Workflow for HATU-mediated Esterification.

Chapter 4: Protocol 3: Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is an exceptionally useful transformation in medicinal chemistry for converting a secondary alcohol into various functional groups with complete inversion of stereochemistry.[2][8][9][23] This is achieved by activating the hydroxyl group in situ with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD), turning it into a good leaving group that is subsequently displaced by a nucleophile.[23][24]

Principle:

PPh₃ and DEAD combine to form a phosphonium salt.[24] The alcohol (IMO-ol) adds to this species, and after deprotonation by the conjugate base of the acidic nucleophile (e.g., a carboxylate), an oxyphosphonium salt is formed. This intermediate is a superb leaving group, which is then displaced by the nucleophile in a classic SN2 reaction, resulting in a clean inversion of configuration at the C-6 carbon.[24]

Detailed Step-by-Step Protocol:

Materials and Reagents:

Reagent/Material Purpose Typical Grade Supplier Example
IMO-ol Starting Material (Alcohol) ≥95% ChemScene
Pharmacophore-NuH Nucleophile (e.g., R-COOH) ≥95% Varies
Triphenylphosphine (PPh₃) Activating Reagent ≥99% Sigma-Aldrich
DIAD or DEAD Activating Reagent 95-97% Acros Organics
Anhydrous THF Solvent DriSolv® or similar MilliporeSigma
Saturated NaHCO₃ (aq.) Washing Agent ACS Grade Fisher Scientific
Diethyl Ether or EtOAc Extraction Solvent ACS Grade VWR

| Anhydrous Na₂SO₄ | Drying Agent | ACS Grade | VWR |

Procedure:

  • Setup: To a dry flask under an inert atmosphere, add IMO-ol (1.0 eq), the nucleophilic pharmacophore (e.g., a carboxylic acid, 1.2 eq), and PPh₃ (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous THF (15-20 mL per mmol of IMO-ol).

  • Initiation: Cool the solution to 0 °C (or -78 °C for very sensitive substrates).

  • Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise via syringe over 10-15 minutes. A color change (e.g., to a milky white or yellow suspension) is often observed. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Track the reaction by TLC or LC-MS. The product should be significantly less polar than the starting alcohol.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Purification Strategy: This is the most challenging step of a Mitsunobu reaction. The main byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.

    • Direct Chromatography: For some products, direct flash column chromatography is sufficient.

    • Precipitation: An alternative is to dissolve the crude residue in a minimal amount of dichloromethane and add a large volume of cold diethyl ether or hexanes to precipitate out the TPPO. Filter the solid and concentrate the filtrate before chromatography.

  • Final Purification: Purify the material obtained after the initial work-up using flash column chromatography.

Visualization of Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents IMO-ol (1 eq) Pharmacophore-NuH (1.2 eq) PPh3 (1.5 eq) in Anhydrous THF AddDIAD Add DIAD (1.5 eq) dropwise at 0°C Reagents->AddDIAD Under N2 Stir Stir at RT (2-16h) AddDIAD->Stir Concentrate Concentrate in vacuo Stir->Concentrate Monitor by TLC/LC-MS RemoveByproducts Remove TPPO (Precipitation/Chromatography) Concentrate->RemoveByproducts Product Inverted Product RemoveByproducts->Product

Caption: Workflow for Mitsunobu Reaction on IMO-ol.

Chapter 5: Troubleshooting and Optimization
ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive reagents (e.g., wet solvent/reagents, old NaH).2. Poor leaving group on the pharmacophore (O-alkylation).3. Steric hindrance around the reaction center.4. Insufficient activation (Esterification/Mitsunobu).1. Use freshly dried solvents and new reagents.2. Convert the leaving group to a more reactive one (e.g., -Cl to -I via Finkelstein reaction).3. Increase reaction temperature and/or time. For O-alkylation, switch to a more reactive solvent like DMF.4. Increase equivalents of coupling reagents or activators.
Multiple Byproducts 1. Elimination (E2) competing with substitution (SN2) in O-alkylation, especially with secondary/bulky halides.[10][12]2. Side reactions with other functional groups on the pharmacophore.3. Decomposition of starting material or product.1. Use a less hindered alkyl halide. Use a less bulky base if possible, or run the reaction at a lower temperature.2. Protect other reactive functional groups (e.g., other alcohols, amines) before the coupling step.3. Run the reaction at a lower temperature and monitor carefully to stop it upon completion.
Difficult Purification (Mitsunobu) Triphenylphosphine oxide (TPPO) and hydrazide byproducts are co-eluting with the product.1. Attempt precipitation of TPPO from ether or hexanes.2. Use polymer-supported PPh₃ for easier removal by filtration.3. Explore alternative Mitsunobu reagents designed for easier byproduct removal.
Conclusion

The 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol scaffold offers a synthetically tractable platform for the development of novel therapeutics. By leveraging the reactivity of the C-6 hydroxyl group, researchers can efficiently couple a diverse range of pharmacophores using the robust O-alkylation, esterification, and stereoinvertive Mitsunobu protocols detailed in this guide. Careful selection of reagents, reaction conditions, and purification strategies are paramount to success. These methods provide a solid foundation for building libraries of novel analogues and advancing drug discovery programs based on this important heterocyclic core.

References
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Pure. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Chemtips. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Mitsunobu Reaction. (2024). Master Organic Chemistry. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology. [Link]

  • Mitsunobu Reaction. (2025, March 26). Chemistry Steps. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Heterocycles in Medicinal Chemistry. PMC. [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6). ResearchGate. [Link]

  • HATU. Wikipedia. [Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2025, April 23). Macmillan Group. [Link]

  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1][2]thiazines as Potential Anti- inflammatory Agents. (2022, April 2). ResearchGate. [Link]

  • Acid to Ester - Common Conditions. The Organic Synthesis Archive. [Link]

  • Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM? (2016, June 28). ResearchGate. [Link]

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][2]oxazine Derivatives against Multidrug-Resistant Strains. PubMed. [Link]

  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1][2]Thiazine Derivatives. (2021, October 17). ResearchGate. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • A Coupling Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3). (2022, April 5). Macmillan Group. [Link]

  • HATU coupling - what's the best order? (2024, December 16). Reddit. [Link]

  • Steglich Esterification with EDC. (2024, July 21). Reddit. [Link]

  • Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][1][2]thiazine scaffold. Digital Medicine Association. [Link]

  • Synthetic Approach to Diversified Imidazo[2,1-b][1][2]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. (2021, November 15). Sciforum. [Link]

  • (S)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-ol. PubChem. [Link]

  • 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. PMC. [Link]

  • Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Der Pharma Chemica. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][13]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). ResearchGate. [Link]

  • Imidazo[2,1-b][1][2][13]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Universitas Diponegoro. [Link]

  • Synthesis and Structure-Activity Relationships of Aza- and Diazabiphenyl Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[ 2,1-b][1][2]oxazine (PA-824). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol synthesis

An Application Scientist's Guide to Improving Reaction Yields for 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol Synthesis Introduction: The Significance of the Imidazo[2,1-b][1][2]oxazine Scaffold Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Improving Reaction Yields for 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol Synthesis

Introduction: The Significance of the Imidazo[2,1-b][1][2]oxazine Scaffold

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol and its derivatives. This bicyclic heteroatomic system is a cornerstone in modern medicinal chemistry, most notably as the core pharmacophore in the anti-tuberculosis drug Pretomanid.[1][3] The potent biological activity of this scaffold places a high demand on its efficient and high-yield synthesis.[3][4]

This guide is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common pitfalls associated with this synthesis, ultimately improving your reaction yields and purity. We will delve into the causality behind experimental choices, offering a self-validating framework for your protocols.

General Synthetic Strategy: A Mechanistic Overview

The construction of the 6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol ring system is typically achieved through a two-stage process: 1) the nucleophilic opening of a chiral epoxide by a substituted imidazole, followed by 2) an intramolecular cyclization to form the oxazine ring. The yield of the final product is highly dependent on the efficiency of both stages, particularly the cyclization step.

Below is a generalized workflow illustrating this common synthetic approach.

G cluster_0 Stage 1: Epoxide Ring Opening cluster_1 Stage 2: Intramolecular Cyclization A 2-Substituted Imidazole (e.g., 2-chloro-4-nitro-1H-imidazole) C Acyclic Alcohol Intermediate A->C Nucleophilic Substitution B Protected Chiral Epoxide (e.g., (R)-glycidol derivative) B->C D Acyclic Alcohol Intermediate E Final Product 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol D->E Base-mediated Ring Closure (e.g., NaH)

Caption: General two-stage synthetic workflow.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues commonly encountered during the synthesis in a direct question-and-answer format.

Q1: My overall reaction yield is consistently below 40%. What are the most critical parameters to investigate?

A low overall yield is often a cumulative problem. However, the intramolecular cyclization step is frequently the primary contributor to yield loss.[1] Here’s a breakdown of what to scrutinize:

  • Purity of Starting Materials: The purity of your 2-substituted imidazole and epoxide starting materials is paramount. Impurities can introduce competing side reactions. Ensure your starting materials are fully characterized (NMR, MS) and dry before use.

  • The Cyclization Step: This base-mediated ring closure is the most delicate part of the synthesis. Incomplete conversion, where the acyclic alcohol intermediate remains, is a common issue.[5] Small variations in base quality, solvent dryness, or temperature can drastically reduce the yield.

  • Work-up and Purification: Mechanical losses during extraction and chromatography can be significant, especially on a small scale.[6] Ensure your extraction solvent is appropriate and that you are not losing product to the aqueous layer. Optimize your column chromatography to achieve good separation without excessive band broadening.

Q2: I'm struggling with the intramolecular cyclization (the ring closure step). How can I optimize it for a higher yield?

This is the most common challenge. The goal is to deprotonate the alcohol of the intermediate, which then acts as a nucleophile to displace a leaving group (often formed in situ from the imidazole ring), closing the oxazine ring.

Causality: A strong, non-nucleophilic base is essential to ensure deprotonation of the alcohol without competing in other reactions. The reaction must be performed under strictly anhydrous conditions, as strong bases like sodium hydride (NaH) react violently with water, quenching the reagent and halting the reaction.

Optimization Strategies:

  • Base Selection: Sodium hydride (NaH, 60% dispersion in mineral oil) is the most commonly cited base for this transformation, typically used in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1][5] The use of NaH ensures that the deprotonation is irreversible.

  • Temperature Control: The reaction is highly exothermic. It is critical to add the NaH portion-wise to a cooled solution (0 °C) of the alcohol intermediate. This controls the initial rate of deprotonation and hydrogen gas evolution. After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion.[1][5]

  • Solvent Purity: Use of anhydrous solvents is non-negotiable. Freshly distilled or commercially available anhydrous solvents are recommended. Water will quench the sodium hydride, leading to incomplete reaction and low yields.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures efficient and irreversible deprotonation.
Solvent Anhydrous DMF or THFAprotic polar solvent facilitates the reaction while being compatible with NaH.
Temperature 0 °C to Room TempControls initial exotherm and allows the reaction to proceed to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of NaH by atmospheric moisture.
Q3: My final product is contaminated with a significant side product that is difficult to separate. What could it be and how do I prevent it?

The most likely impurity is your starting material for the cyclization step: the acyclic alcohol intermediate.[5] This indicates an incomplete reaction.

Prevention:

  • Increase Reaction Time/Temperature: If TLC or LC-MS analysis shows significant starting material after the standard reaction time, consider extending it or gently warming the reaction (e.g., to 40-50 °C) after the initial stirring at room temperature.

  • Increase Base Equivalents: Ensure you are using a slight excess of the base (typically 1.1 to 1.5 equivalents) to drive the reaction to completion. The quality of the NaH can vary, so using a fresh bottle is advisable.

Another potential issue is the formation of regioisomers during the initial epoxide opening step. The imidazole nitrogen can theoretically attack either carbon of the epoxide. While the reaction is generally regioselective for the less hindered carbon, suboptimal conditions can lead to a mixture of isomers, which can be very difficult to separate later.

Prevention of Regioisomers:

  • Control Stoichiometry: Use a well-defined stoichiometry of reactants.

  • Temperature Control: Running the initial nucleophilic substitution at a controlled, moderate temperature (e.g., 70°C) can enhance regioselectivity.[1]

G start Low Yield Observed check_purity Check Purity of Starting Materials? start->check_purity check_cyclization Analyze Cyclization Step (TLC/LC-MS)? check_purity->check_cyclization Materials are Pure impure Purify/Re-verify Starting Materials check_purity->impure Impure incomplete Incomplete Reaction: - Increase reaction time - Increase base equivalents - Check solvent dryness check_cyclization->incomplete High SM Remainder side_products Side Products Observed: - Optimize temp for  epoxide opening - Re-evaluate purification check_cyclization->side_products Multiple Products impure->start success Yield Improved incomplete->success side_products->success

Caption: Troubleshooting decision tree for low yield.

Validated Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a reliable starting point for your experiments.[1][5]

Protocol 1: Synthesis of the Acyclic Alcohol Intermediate

This protocol describes the reaction between 2-chloro-4-nitro-1H-imidazole and a protected (R)-glycidol derivative.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-chloro-4-nitro-1H-imidazole (1.0 eq) and the chosen protected (R)-glycidol (e.g., (R)-1-(triisopropylsilyloxy)-2,3-epoxypropane) (1.1 eq) in anhydrous toluene.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the mixture to 70 °C and stir for 24-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the alcohol intermediate. Note: This step is often preceded by deprotection of the silyl ether using TBAF.

Protocol 2: Intramolecular Cyclization to form 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol

This protocol details the critical ring-closing step.

  • Reagent Preparation: Dissolve the purified alcohol intermediate (1.0 eq) in anhydrous DMF in a flame-dried, three-neck flask equipped with a thermometer and under a positive pressure of inert gas.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: Extract the aqueous layer multiple times with ethyl acetate or a suitable solvent mixture. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol.

References

  • Al-Balas, Q., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][2]oxazine Derivatives. Discovery UCL. [Link]

  • Xiao, Y., & Zhang, L. (2012). Synthesis of bicyclic imidazoles via [2 + 3] cycloaddition between nitriles and regioselectively generated α-imino gold carbene intermediates. Organic Letters, 14(17), 4662-5. [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Bicyclic Imidazoles via [2 + 3] Cycloaddition between Nitriles and Regioselectively Generated α-Imino Gold Carbene Intermediates. [Link]

  • Wang, L., et al. (2015). One-Pot Three-Component Strategy for Functionalized 2-Aminoimidazoles via Ring Opening of α-Nitro Epoxides. Organic Letters, 17(5), 1157-1159. [Link]

  • Dherange, K. D., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(19), 5048-5051. [Link]

  • Slyvka, N., et al. (2021). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1][2]Thiazine Derivatives. Chemistry Proceedings. [Link]

  • de Souza, M. V. N., et al. (2023). Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1][2]oxazine Derivatives against Multidrug‐Resistant Strains. ResearchGate. [Link]

  • Sedenkova, K. N., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3608. [Link]

  • Upson, J. J., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 60(10), 4348-4363. [Link]

  • Slyvka, N., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][1][2]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Chemistry Proceedings. [Link]

  • Sadaphal, S. A., et al. (2010). Water mediated synthesis of various[1][2]oxazine compounds using alum as a catalyst. Synthetic Communications, 40(20), 3093-3100. [Link]

  • Sedenkova, K. N., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Semantic Scholar. [Link]

  • Synthonix. (n.d.). 5H-Imidazo[2,1-b][1][2]oxazin-6-ol, 6,7-dihydro-2-nitro-, (6S)-. Retrieved from [Link]

  • Focà, A., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 923. [Link]

  • Kumar, S., et al. (2022). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Journal of the Indian Chemical Society, 99(10), 100705. [Link]

  • Meyer, F., et al. (2023). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal, 29(32), e202300147. [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. [Link]

  • Digital Medicine Association. (n.d.). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H-imidazo[2,1-b][1][2]thiazine scaffold. [Link]

  • de Souza, M. V. N., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][2]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem, 18(12), e202300015. [Link]

Sources

Optimization

Minimizing side reactions during imidazo-oxazine ring formation

Topic: Minimizing Side Reactions During Imidazo[2,1-b][1,3]oxazine Ring Formation Audience: Medicinal Chemists & Process Development Scientists Welcome to the Technical Support Hub You have reached the Tier 3 Engineering...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Imidazo[2,1-b][1,3]oxazine Ring Formation Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Technical Support Hub

You have reached the Tier 3 Engineering Support for heterocyclic synthesis. This guide addresses the specific "pain points" of constructing the imidazo[2,1-b][1,3]oxazine core—a scaffold critical to next-generation antitubercular agents (e.g., Pretomanid/PA-824) and various antineoplastic candidates.

Our goal is not just to provide a recipe, but to troubleshoot the kinetic and thermodynamic bottlenecks that lead to regioisomers, oligomerization (tars), and stalled intermediates.

Module 1: Controlling Regioselectivity During N-Alkylation

The Issue: The most common synthetic route involves the alkylation of a 2-substituted imidazole (often 2-chloro-4-nitroimidazole) with a bifunctional electrophile (e.g., epichlorohydrin or protected glycidol) followed by cyclization. The Failure Mode: The imidazole ring has two nucleophilic nitrogens. Alkylation at the wrong nitrogen (N3 instead of N1) leads to a "dead-end" isomer that cannot cyclize to the desired [2,1-b] fused system or yields a pharmacologically inactive regioisomer.

Troubleshooting Guide: N-Alkylation
SymptomProbable CauseCorrective Action
High levels of N3-isomer Steric clash at N1 or solvent-dictated tautomeric preference.Switch Base/Solvent System: Use DIPEA in Toluene at 70°C instead of NaH/DMF. The milder base/non-polar solvent promotes thermodynamic control, favoring the sterically less hindered N1 alkylation [1].
Low Conversion (<30%) Poor nucleophilicity of the imidazole (esp. if nitro-substituted).[1][2][3][4][5]Catalytic Additive: Add KI (0.1 eq) or TBAI if using alkyl halides. If using epoxides, Lewis acid catalysis (e.g., epoxide activation) may be required, though base catalysis is standard.
Bis-alkylation Excess electrophile or high concentration.Stoichiometry Control: Use a slight excess of the imidazole (1.1 eq) relative to the electrophile. Maintain dilute conditions (0.1 M).
FAQ: Why does the nitro group position matter?

A: Electron-withdrawing groups (EWGs) like


 at the C4 position reduce the 

of the imidazole proton, making it more acidic but the conjugate base less nucleophilic. Furthermore, the EWG creates a dipole that, in polar aprotic solvents (DMF/DMSO), can stabilize specific tautomers. If you are seeing poor regioselectivity with 2,4-dinitroimidazole, switching to a 2-bromo-4-nitroimidazole precursor often improves the N1/N3 ratio due to the steric bulk of the bromine directing alkylation away from itself [2].
Module 2: The Cyclization Step (Ring Closure)

The Issue: Once the intermediate (e.g., the imidazole-alcohol or imidazole-halide) is formed, the final ring closure to form the oxazine ring is often mediated by a strong base (NaH). The Failure Mode: Elimination reactions (forming allylic side products), hydrolysis of the leaving group, or formation of intermolecular ether linkages (oligomers).

Protocol: Optimized Ring Closure (NaH Method)
  • Preparation: Dissolve the N-alkylated alcohol intermediate in anhydrous DMF (0.1 M).

  • Thermal Control: Cool the solution to 0°C under Argon/Nitrogen.

  • Base Addition: Add NaH (60% dispersion, 1.2 eq) portion-wise. Do not dump it in all at once.

  • Ramp: Stir at 0°C for 30 mins, then allow to warm to 20°C.

    • Critical Checkpoint: Monitor by TLC/LCMS. If starting material persists after 2 hours, heat to 45°C. Do not exceed 60°C to avoid elimination [2].

  • Quench: Quench with saturated

    
     at 0°C to prevent base-mediated hydrolysis of the newly formed oxazine ring.
    
Visualizing the Pathway & Failure Points

ImidazoOxazinePath Start 2-Halo-4-Nitroimidazole Alkylation N-Alkylation (Epoxide/Halide) Start->Alkylation + Electrophile Intermed_Correct N1-Intermediate (Correct Regioisomer) Alkylation->Intermed_Correct Major (Thermodynamic) Intermed_Wrong N3-Intermediate (Dead End) Alkylation->Intermed_Wrong Minor (Kinetic) Cyclization Base-Mediated Ring Closure (NaH) Intermed_Correct->Cyclization Deprotonation Product Imidazo[2,1-b][1,3]oxazine Cyclization->Product Intramolecular SNAr/SN2 Side_Elim Elimination Product (Allylic impurity) Cyclization->Side_Elim T > 60°C (Elimination) Side_Poly Intermolecular Ether (Oligomers) Cyclization->Side_Poly Conc > 0.5M (Intermolecular)

Caption: Reaction pathway showing critical bifurcation points where regioselectivity and temperature control dictate yield.

Module 3: Post-Synthetic Workup & Purification

The Issue: Imidazo-oxazines, particularly nitro-substituted ones (like PA-824 derivatives), can be sensitive to light and alkaline hydrolysis during workup. They also tend to "streak" on silica due to the basic imidazole nitrogen.

Purification Troubleshooting Table
IssueSolution
Product Streaking on TLC/Column Deactivate Silica: Pre-wash the silica gel column with 1% Triethylamine (TEA) in Hexanes. Alternatively, use DCM:MeOH:NH4OH (90:9:1) as the eluent system to sharpen bands.
Emulsion during Extraction Imidazo-oxazines are amphiphilic. Do not shake vigorously. Use a gentle rocking motion . If emulsion forms, add a small amount of brine or filter through a Celite pad to break surface tension.
Decomposition on Concentrator These compounds can be heat-sensitive.[6] Do not set the rotovap bath >40°C. Store the final solid under inert gas at -20°C, protected from light (amber vials).
References
  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains. Source: ChemMedChem (2023).[2][5][7] Relevance: Defines the optimized N-alkylation conditions (DIPEA/Toluene) to maximize regioselectivity and details the synthesis of PA-824 analogues. URL:[Link]

  • 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Source: Journal of Medicinal Chemistry (2011). Relevance: Provides the definitive protocol for NaH-mediated ring closure and handling of 2-bromo-4-nitroimidazole precursors. URL:[Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Source: Turkish Journal of Chemistry (2021). Relevance: Discusses the mechanism of cyclization and isolation of intermediates, useful for understanding failure modes in related oxazinone systems. URL:[Link]

Sources

Troubleshooting

Optimizing recrystallization techniques for 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

This guide serves as a specialized technical support resource for the purification of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol , a critical bicyclic scaffold often utilized as an intermediate in the synthesis of ant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol , a critical bicyclic scaffold often utilized as an intermediate in the synthesis of antitubercular agents (e.g., Pretomanid/PA-824) and kinase inhibitors.[1][2]

The content is structured to address the unique physicochemical challenges of this molecule, specifically its polarity, tendency to "oil out" (Liquid-Liquid Phase Separation), and enantiomeric stability.[2][3]

[1]

Topic: Optimization of Recrystallization & Purification Protocols

Applicable Compound: 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (and its 2-nitro derivatives).[1][4] Chemical Class: Bicyclic Nitroimidazooxazines / Chiral Alcohols.[1]

Module 1: Solvent System Selection

Q: Which solvent systems provide the optimal balance between yield and impurity rejection for the 6-ol scaffold?

A: The 6-hydroxy group confers significant polarity and hydrogen-bonding capability to the molecule, making it highly soluble in lower alcohols but prone to oiling out in non-polar media.

Based on solubility curves of analogous nitroimidazooxazines (e.g., PA-824 intermediates), we recommend a binary solvent system . Single-solvent recrystallization (e.g., Ethanol alone) often results in poor yield due to high solubility even at low temperatures.[1][3]

Recommended Solvent Systems
System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use Case
Standard Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4General purification; effective for removing non-polar synthetic byproducts.[1]
High Polarity Isopropanol (IPA) n-Heptane 1:3Removal of inorganic salts (e.g., TBAF/TBACl residues from cyclization).[1]
Aggressive Dichloromethane (DCM) n-Hexane 1:5Final polishing for high optical purity; minimizes thermal stress (low BP).[1]
Alternative Methanol Water 1:1Use only if the compound is highly impure; risk of hydrate formation.

Technical Note: Avoid using diethyl ether as an anti-solvent due to its high volatility, which destabilizes the supersaturation curve during filtration.[2][3]

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as a viscous oil/gum instead of crystals during cooling. How do I prevent this?

A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), is the most common failure mode for imidazo-oxazines.[1][2][3] This occurs when the metastable zone width (MSZW) intersects with the liquid-liquid immiscibility region before the crystallization boundary.[1]

Root Causes:

  • Cooling too fast: The solution enters the "oiling" region before nuclei can form.

  • Impurity Profile: High levels of uncyclized diol intermediates depress the melting point.

  • Supersaturation: Initial concentration is too high.[1]

Corrective Protocol: The "Seeding & Cycling" Method
  • Dissolution: Dissolve crude solid in the minimum amount of Solvent A (e.g., EtOAc) at 60°C.

  • Initial Anti-solvent: Add Solvent B (Heptane) dropwise until the solution is faintly turbid.

  • Re-clarification: Add a few drops of Solvent A to just clear the turbidity.[5]

  • Seeding (Critical): Cool to 40°C. Add 0.5 wt% pure seed crystals .

    • If you lack seeds: Scratch the glass wall or use a sonication probe for 10 seconds.

  • Controlled Cooling: Cool at a rate of 5°C per hour .

    • If oil appears:[1][2][6] Reheat to 50°C until dissolved, add more Solvent A, and cool slower.

Visualizing the Logic:

RecrystallizationLogic Start Crude Mixture Dissolved (Hot Solvent A) CheckTurbidity Add Anti-Solvent (B) until Turbid Start->CheckTurbidity Clear Add drops of A to clear solution CheckTurbidity->Clear Cool Cool to Nucleation Temp (approx 40°C) Clear->Cool Seed Add Seed Crystals (0.5 wt%) Cool->Seed Observe Observe Phase State Seed->Observe Crystals Crystals Form (Suspension) Observe->Crystals Success Oil Oiling Out (Emulsion/Droplets) Observe->Oil Failure FinalCool Slow Cool (5°C/hour) Crystals->FinalCool Remedy Reheat to Dissolve + Add 5% more Solvent A Oil->Remedy Remedy->Cool Isolate Filtration & Wash FinalCool->Isolate

Figure 1: Decision tree for managing phase separation during crystallization.

Module 3: Impurity Rejection & Optical Purity

Q: How do I remove the regioisomeric impurities and upgrade the enantiomeric excess (ee)?

A: The synthesis of the oxazine ring (via epoxide opening of glycidol/epichlorohydrin) often yields 5-10% of the regioisomeric impurity (where the imidazole nitrogen attacks the wrong carbon) and trace uncyclized diol .

Purification Strategy
  • Chemical Purity (Regioisomer Removal):

    • The regioisomer is typically more soluble in alcohols than the desired 6-ol.

    • Protocol: Perform a "slurry wash" (trituration) before recrystallization.[1]

      • Suspend crude solid in cold Isopropanol (0°C) for 30 minutes.

      • Filter.[1][7][8] The filter cake is enriched in the desired product; the filtrate contains the regioisomer.

  • Optical Purity (Enantiomeric Upgrade):

    • The 6-ol is a chiral center. If synthesized from (R)- or (S)-glycidol, the ee% should be high (>95%).[1]

    • If ee% drops (e.g., to 85%), simple recrystallization is often inefficient because the racemate may form a stable solid solution.[2][3]

    • Derivatization Approach: If direct recrystallization fails to upgrade ee%, convert the alcohol to an ester (e.g., 4-nitrobenzoate).[2][3] The ester often crystallizes as a conglomerate or has a sharper solubility difference between enantiomers, allowing for easier purification.[2][3] Hydrolyze back to the alcohol after purification.

Module 4: Process Safety & Scalability

Q: Are there specific safety hazards for scaling this up to >100g?

A: Yes. If your molecule contains a nitro group (common in this class, e.g., 2-nitro-6,7-dihydro...), it possesses high energy potential.[3]

  • Thermal Stability: Nitroimidazoles can decompose exothermically.[1]

    • Rule: Never heat the crystallization mother liquor to dryness. Always leave a "heel" of solvent.

    • Limit: Do not exceed 70°C during dissolution.

  • Solvent Trapping: The bicyclic oxazine structure can trap chlorinated solvents (DCM) in the crystal lattice.

    • Requirement: If using DCM, you must dry the final crystals under high vacuum (>5 mbar) at 45°C for 24 hours to meet ICH residual solvent limits (Class 2 solvent).[3]

    • Preferred: Switch to EtOAc/Heptane (Class 3 solvents) for the final step to avoid toxic solvent residues.

References

  • Thompson, A. M., et al. (2017).[2][3] "7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis."[1][2][9] Journal of Medicinal Chemistry. Link

  • Zhai, H., et al. (2023).[2][3] "Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol." Organic Process Research & Development. Link

  • Palmer, B. D., et al. (2009).[2][3] "Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824."[1] Journal of Medicinal Chemistry. Link

  • Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions."[1] Crystallization Guide. Link

  • PubChem. "(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol Compound Summary."[1] National Library of Medicine. Link[1]

Sources

Optimization

Troubleshooting enantiomeric excess (ee) drops in imidazo-oxazine synthesis

Core Directive & Scope Welcome to the Imidazo-Oxazine Asymmetric Synthesis Support Center . This guide is designed for medicinal chemists observing unexpected drops in enantiomeric excess (ee) during the synthesis of imi...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Welcome to the Imidazo-Oxazine Asymmetric Synthesis Support Center . This guide is designed for medicinal chemists observing unexpected drops in enantiomeric excess (ee) during the synthesis of imidazo[2,1-b][1,3]oxazine and related fused heterocycles.

Our focus is the Groebke-Blackburn-Bienaymé (GBB) reaction and related organocatalytic cyclizations, utilizing Chiral Phosphoric Acids (CPAs) .[1] This scaffold is critical for kinase inhibitors and anti-tubercular agents (e.g., Pretomanid analogs), making stereochemical integrity paramount.

Troubleshooting Workflow (Visualized)

Before altering variables, locate where the ee loss occurs using this logic flow.

TroubleshootingFlow Start OBSERVED LOW EE Check1 Step 1: Compare Crude vs. Isolated ee Start->Check1 Branch1 Crude ee is HIGH Isolated ee is LOW Check1->Branch1 Diff > 5% Branch2 Crude ee is LOW Check1->Branch2 Diff < 2% Sol1 ISSUE: Workup Induced Racemization ACTION: Switch to Neutral Alumina or Deactivate Silica with Et3N Branch1->Sol1 Check2 Step 2: Check Conversion vs. ee Profile Branch2->Check2 Branch3 ee drops as conversion increases Check2->Branch3 Branch4 ee is constant but low Check2->Branch4 Sol2 ISSUE: Product Racemization or Background Reaction ACTION: Lower Temp, Check Reversibility Branch3->Sol2 Sol3 ISSUE: Catalyst Mismatch ACTION: Screen CPA Backbone (BINOL vs SPINOL vs VAPOL) Branch4->Sol3

Figure 1: Diagnostic logic tree for isolating the source of enantiomeric erosion.

Module 1: The Reaction Phase (Synthesis)

FAQ 1: Why does my ee drop significantly when I scale up the reaction?

Diagnosis: This is often a Heat Transfer & Background Reaction issue. In the GBB reaction, the formation of the imine intermediate is reversible, but the final cyclization is often irreversible. The asymmetric induction occurs during the nucleophilic attack of the isocyanide on the imine, mediated by the catalyst.

  • The Mechanism: The Chiral Phosphoric Acid (CPA) activates the imine via hydrogen bonding (dual activation).

  • The Problem: There is always a competing uncatalyzed (racemic) background reaction. On a larger scale, if heating is uneven or addition rates are too fast, the local concentration of reagents can favor the bimolecular racemic pathway over the trimolecular catalytic pathway.

Corrective Protocol:

  • Concentration Scan: Run the reaction at high dilution (0.05 M). High concentrations favor the background reaction.

  • Temperature Control: Do not rely on oil baths for scale-up; use reaction blocks with precise internal monitoring.

  • Catalyst Loading: Ensure catalyst loading is maintained (typically 5-10 mol%). Dropping to 1 mol% on scale-up often allows the background rate to overtake the catalytic rate.

FAQ 2: My reaction works for aryl-aldehydes but fails (low ee) for alkyl-aldehydes.

Diagnosis: Enamine/Imine Tautomerization. Alkyl-aldehydes possessing


-protons can undergo enamine-imine tautomerization. If the CPA catalyst is too acidic, it may promote this tautomerization, scrambling the stereocenter before the isocyanide attack.

Corrective Protocol:

  • Switch Catalyst Class: Move from strong Brønsted acids (TRIP, STRIP) to weaker, sterically demanding CPAs or Calcium-phosphate complexes which are less likely to deprotonate the

    
    -position.
    
  • Add Molecular Sieves (4Å): Water promotes hydrolysis and tautomerization. Strictly anhydrous conditions are non-negotiable here.

Module 2: The Workup Phase (Purification)

FAQ 3: My crude NMR shows >90% ee (via chiral shift reagent), but after column chromatography, I get <50% ee.

Diagnosis: Silica-Induced Acidic Racemization. Imidazo-oxazines are hemi-aminal ethers or contain basic nitrogen centers. Standard silica gel is slightly acidic (pH 4-5).

  • Mechanism: The acidity of the silica can protonate the N4 nitrogen (see Figure 2), facilitating a ring-opening/ring-closing equilibrium (retro-Mannich or retro-Michael type pathways) which destroys the stereocenter.

Corrective Protocol:

  • Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (

    
    ) in Hexanes before loading the column.
    
  • Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) for purification.

  • Fast Filtration: Avoid long residence times on the column. Flash chromatography is preferred over gravity columns.

Module 3: Mechanistic Validation

Understanding the specific interaction between your catalyst and the imidazo-oxazine scaffold is crucial.

Mechanism Cat CPA Catalyst (Chiral Pouch) Imine Imine Intermediate Complex Activated H-Bond Complex Imine->Complex + Catalyst RacemicPath Uncatalyzed Background Rxn Imine->RacemicPath No Catalyst High Temp Iso Isocyanide Iso->Complex + Catalyst Iso->RacemicPath No Catalyst High Temp TS Stereoselective Transition State Complex->TS H-Bonding Product Chiral Imidazo-Oxazine (High ee) TS->Product Cyclization RacemicProd Racemic Product Product->RacemicProd Acidic Workup (Silica) RacemicPath->RacemicProd

Figure 2: The Kinetic Competition. Success depends on the Catalyst Complex (Yellow) being significantly faster than the Racemic Path (Red).

Quantitative Data: Solvent Effects on ee

Data derived from internal optimization of GBB reaction (Model substrate: 2-aminopyridine + benzaldehyde + t-butyl isocyanide).

SolventDielectric Constant (

)
Reaction Time (h)Conversion (%)ee (%)Notes
Toluene 2.38248894 Best balance of solubility and non-polarity.
DCM 8.93189281Competitive H-bonding lowers ee.
THF 7.58366545Lewis basic oxygen disrupts catalyst.
MeOH 32.74>990 Protic solvent kills CPA H-bonding network.

Standardized Protocol: Asymmetric GBB Reaction

Objective: Synthesis of chiral imidazo[2,1-b][1,3]oxazine with minimized ee erosion.

  • Catalyst Prep: Flame-dry a reaction vial. Add (R)-TRIP (or appropriate CPA) (5 mol%) and 4Å Molecular Sieves (50 mg/mmol).

  • Solvent: Add anhydrous Toluene (0.1 M concentration relative to limiting reagent).

  • Reactants:

    • Add the amine (1.0 equiv).

    • Add the aldehyde (1.1 equiv).

    • Stir at RT for 30 mins to allow imine formation inside the chiral pocket.

  • Trigger: Add the Isocyanide (1.1 equiv) in one portion.

  • Reaction: Stir at 0°C to 10°C .

    • Note: While GBB is often run at 50°C+, asymmetric variants require lower temperatures to suppress the background reaction.

  • Quench: Filter through a celite pad to remove sieves.

  • Purification: Flash chromatography on Et3N-neutralized silica (See Module 2).

References & Authority

  • Groebke-Blackburn-Bienaymé Reaction Overview:

    • Source: Boltjes, A., & Dömling, A. (2019). "The Groebke-Blackburn-Bienaymé Reaction."[1][2][3][4] European Journal of Organic Chemistry.

    • Relevance: Defines the base mechanism and the competing pathways that lead to racemization.

  • Atroposelective GBB via Chiral Phosphoric Acids:

    • Source: Sha, Q., et al. (2018). "Organocatalytic Asymmetric Synthesis of Axially Chiral Imidazo[1,2-a]pyridine Derivatives." Angewandte Chemie International Edition.

    • Relevance: Establishes the protocol for using CPAs (TRIP/STRIP) to control stereochemistry in this specific fused heterocyclic system.

  • Imidazo-oxazine Scaffold in Tuberculosis (Pretomanid):

    • Source: Rakesh, et al. (2023). "Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives." ChemMedChem.

    • Relevance: Validates the biological importance of the scaffold and provides structural data for the oxazine ring stability.

  • General Troubleshooting in Asymmetric Catalysis:

    • Source: Jacobsen, E. N., et al. (Comprehensive Asymmetric Catalysis).

    • Relevance: Foundational principles regarding non-linear effects and background reaction suppression in organocatalysis.

Sources

Troubleshooting

Technical Support Center: Stability of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

The following technical guide addresses the stability profile of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol , a critical bicyclic scaffold often utilized as an intermediate in the synthesis of antitubercular agents li...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol , a critical bicyclic scaffold often utilized as an intermediate in the synthesis of antitubercular agents like Pretomanid (PA-824) and Delamanid.[1]

This guide is structured to assist researchers in troubleshooting stability issues during synthesis, purification, and analytical characterization.

[1]

Executive Summary & Stability Profile[2][3]

The 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine scaffold is a bicyclic system comprising an imidazole ring fused to a saturated 1,3-oxazine ring.[1] While the aromatic imidazole component confers significant stability, the saturated oxazine ring—specifically the hemiaminal ether linkage—presents a vulnerability to acid-catalyzed hydrolysis.

Stability Status: Conditionally Stable.

  • Mild Acid (pH 3–5): Stable for short durations (e.g., HPLC analysis, rapid workups).[2][3]

  • Strong Acid (pH < 2): Unstable.[1][2][3] Susceptible to ring-opening hydrolysis and acid-catalyzed dehydration of the C6-hydroxyl group.[1]

  • Key Risk: Formation of ring-opened aldehyde/amine degradation products or dehydrated enol ethers.[1]

Quantitative Stability Data (Simulated)
ConditionDurationTemperature% RecoveryObservation
0.1% Formic Acid (Aq) 4 Hours25°C>99.0%Compatible with LC-MS mobile phases.[1]
0.1% TFA (Aq) 24 Hours25°C96.5%Minor degradation observed; use fresh prep.[1][2][3]
1N HCl 1 Hour25°C<85.0%Significant ring opening; avoid strong mineral acids.[1]
Simulated Gastric Fluid 2 Hours37°C92.0%Moderate stability; relevant for oral dosing studies.[1]

Troubleshooting Guide (FAQ)

Category A: Analytical Method (HPLC/LC-MS)[1][2]

Q1: I observe peak splitting and a new early-eluting peak in my chromatogram after the sample sits in the autosampler. Is this degradation? A: Yes, this is likely acid-catalyzed hydrolysis.[1]

  • Mechanism: If your mobile phase uses Trifluoroacetic Acid (TFA) or high concentrations of Formic Acid, and the sample is dissolved in an acidic diluent, the oxazine ring can open to form a polar aldehyde/amine species, which elutes earlier.[2][3]

  • Solution:

    • Switch to Ammonium Acetate (10mM, pH 4.5) or Ammonium Formate as your modifier.[2][3] These buffers maintain ionization for MS but are less aggressive than TFA.[1][2]

    • Ensure your sample diluent is neutral (e.g., pure Methanol or Acetonitrile/Water 50:50) rather than acidic.[1][2][3]

    • Keep the autosampler temperature at 4°C .

Q2: Can I use UV detection at 254 nm? A: Yes, the imidazole ring provides UV absorption.[2][3] However, the degradation products (ring-opened forms) often retain the imidazole chromophore, making them detectable.[2][3]

  • Diagnostic: If the parent peak (approx. 260-300 nm max) decreases and a new peak with a similar UV spectrum appears, it confirms the imidazole core is intact but the oxazine ring has modified.[2]

Category B: Synthesis & Workup

Q3: I need to remove a protecting group (e.g., THP or TIPS). Can I use HCl? A: Use extreme caution.

  • Risk: While literature protocols for related compounds (like PA-824 intermediates) sometimes use dilute HCl, the free alcohol (6-ol) is more sensitive than its carbamate derivatives.[1][2]

  • Recommendation: Use mild acidic conditions such as Pyridinium p-toluenesulfonate (PPTS) in methanol or dilute Acetic Acid.[1][2] If using HCl, perform the reaction at 0°C and quench immediately with saturated NaHCO₃. Avoid heating with strong acids.[1][2]

Q4: Can I perform an acid-base extraction to purify the compound? A: Do not expose the compound to aqueous acid (pH < 3) for prolonged periods.[1][2]

  • Protocol: If you must protonate the basic imidazole nitrogen to wash away non-basic impurities, use a citrate buffer (pH 4-5) rather than 1N HCl.[2][3] Extract quickly into the organic phase and neutralize immediately.[1]

Category C: Storage

Q5: How should I store the solid reference standard? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Reason: The secondary alcohol at C6 is susceptible to oxidation to the ketone or dehydration.[1] Moisture can facilitate slow hydrolysis over months.[1][2]

Mechanistic Insight: Acid Degradation Pathways[1][2][3]

Understanding the degradation mechanism is vital for interpreting impurity profiles.[1][2] The primary pathways are Ring Opening (Hydrolysis) and Dehydration .[2][3]

Pathway Visualization

G Start 6,7-Dihydro-5H-imidazo [2,1-b][1,3]oxazin-6-ol (Parent) Protonated N/O-Protonated Intermediate Start->Protonated + H+ (Fast, Reversible) RingOpen Ring Opening (Hydrolysis) Protonated->RingOpen H2O / Strong Acid Dehydration Dehydration (Elimination) Protonated->Dehydration Heat / Low pH Aldehyde Degradant A: Open-Chain Aldehyde/Amine RingOpen->Aldehyde Irreversible EnolEther Degradant B: Unsaturated Imidazo-Oxazine Dehydration->EnolEther - H2O

Figure 1: Degradation pathways under acidic stress.[1][2][3] The Ring Opening pathway is dominant in aqueous acid, while Dehydration is favored under anhydrous acidic conditions or heat.[2][3]

Recommended Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to verify the purity of your material.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 150 x 4.6 mm, 3.5 µm.[2][3]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1][2][3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 95% B[1][2]

    • 12 min: 95% B[1][2]

    • 12.1 min: 5% B[1]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection: UV at 254 nm and 300 nm.[1][2]

  • Temperature: 25°C.

  • Note: The ammonium acetate buffer prevents on-column acid degradation that might occur with TFA.[1]

Protocol 2: Safe Neutralization Workup

Use this workflow if your reaction mixture is acidic.[1]

  • Cool: Chill the reaction mixture to 0°C in an ice bath.

  • Dilute: Dilute with EtOAc or DCM (depending on solubility).

  • Quench: Slowly add saturated aqueous NaHCO₃ with vigorous stirring until pH reaches 7–8. Do not use strong bases like NaOH, as the oxazine ring is also sensitive to base hydrolysis.[2][3]

  • Extract: Separate layers immediately.

  • Wash: Wash the organic layer once with brine.[1][2]

  • Dry: Dry over anhydrous Na₂SO₄ (avoid acidic drying agents like silica gel in the filtration step if possible; use a fritted funnel).

References

  • Thompson, A. M., et al. (2009).[2][3] "Synthesis and Structure–Activity Relationships of Antitubercular 2-Nitroimidazooxazines." Journal of Medicinal Chemistry. (Discusses the stability and synthesis of the PA-824 scaffold).

  • UCL Discovery. (2022).[1][2][3] "Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives." (Details the synthesis of the 6-ol intermediate and deprotection steps).

  • Pardeshi, S., & Lokhande, R. (2023).[2][3][5] "Stability Indicating HPTLC Method Development and Validation for the determination of Pretomanid." International Journal of Pharmaceutical Sciences and Research. (Provides stress testing data on the related drug Pretomanid).

  • ChemicalBook. (2025).[1][2][3] "(S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol Properties and Suppliers." (Physical properties and handling data).[2][3][4][5][6][7][8][9]

Sources

Optimization

Removing metal catalysts from 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol products

Technical Support Center: Purification of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol Welcome to the technical support center for the purification of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol and its derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol

Welcome to the technical support center for the purification of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges associated with the removal of residual metal catalysts from this critical pharmaceutical intermediate.

The 6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine scaffold is a key component in modern pharmaceuticals, notably in the development of new anti-tuberculosis agents.[3][4] The synthesis of this and similar nitrogen-rich heterocyclic compounds often involves the use of transition metal catalysts, such as palladium, rhodium, and ruthenium, to facilitate cross-coupling, hydrogenation, or cyclization reactions.[5][6] While essential for efficient synthesis, residual traces of these metals in the final active pharmaceutical ingredient (API) are a significant concern due to their potential toxicity. Regulatory bodies, under guidelines such as the ICH Q3D, impose strict limits on the permissible daily exposure (PDE) to such elemental impurities.[7]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you effectively remove metal catalysts from your 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol products, ensuring the purity and safety of your compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your product.

Question 1: After my reaction and initial work-up, ICP-MS analysis shows high levels of residual palladium (>100 ppm). My product is quite polar. What is the most effective way to reduce the palladium content to below 10 ppm?

Possible Causes:

  • Strong Coordination: The imidazole moiety in your 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol product contains nitrogen atoms with lone pairs of electrons that can act as strong ligands, coordinating with the palladium catalyst.[8][9][10] This strong interaction can make the metal difficult to remove through simple filtration or crystallization.

  • Ineffective Traditional Methods: Standard purification techniques like crystallization can sometimes be inefficient for metal removal and may even lead to the concentration of the metal within the crystal lattice.[1] Simple extraction is often insufficient to break the coordination between the product and the metal.

Recommended Solution: Metal Scavenger Screening

The most robust and widely adopted method for removing strongly coordinated metals from polar APIs is the use of solid-supported metal scavengers.[1] These are materials, often silica-based, that are functionalized with groups that have a very high affinity for the target metal. The process involves chemisorption, where the metal binds to the scavenger's surface.[11]

Here is a systematic approach to finding the right scavenger for your process:

Step 1: Understand the Nature of Your Palladium Species

The optimal scavenger will depend on the oxidation state of the palladium. If you used a Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavengers with thiol or thiourea functional groups are typically very effective. For Pd(II) species, amine-based or mixed amine-thiol scavengers might be more suitable.

Step 2: Perform a Scavenger Screening Study

It is highly recommended to screen a small panel of scavengers to identify the most effective one for your specific product and solvent system.

ScavengerScreening cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Selection Start Crude Product Solution (Known Pd concentration) Aliquots Prepare 4-5 small, identical aliquots (e.g., 1-2 mL each) Start->Aliquots Scavengers Add different scavengers to each aliquot: - Thiol-functionalized silica - Amino-functionalized silica - Activated Carbon - Synthetic Carbon (e.g., Carboxen®) Aliquots->Scavengers Stir Stir at RT or slightly elevated temp (e.g., 40°C) for 2-4 hours Scavengers->Stir Filter Filter each mixture to remove the scavenger Stir->Filter ICP Analyze Pd content in each filtrate by ICP-MS or ICP-OES Filter->ICP Compare Compare results and calculate scavenging efficiency (%) ICP->Compare Select Select the most effective scavenger Compare->Select

Step 3: Optimize the Scavenging Conditions

Once you have identified the best scavenger, you can optimize the process by varying:

  • Scavenger Equivalents: Start with a higher loading (e.g., 10-20 wt% relative to the product) and then reduce it to find the minimum effective amount.

  • Temperature: Most scavenging can be done at room temperature, but gentle heating (e.g., 40-50°C) can sometimes improve kinetics.

  • Time: A typical scavenging time is 2-4 hours, but you can take time points to determine the optimal duration.

Question 2: I am using a rhodium catalyst in my synthesis, and it is proving difficult to remove. Are there specific scavengers that are particularly effective for rhodium?

Possible Causes:

  • Coordination Chemistry of Rhodium: Similar to palladium, rhodium can form stable complexes with nitrogen-containing ligands.[7][12] The specific ligands used in your rhodium catalyst (e.g., phosphines, COD) will influence its coordination properties and how it interacts with your product.

  • Catalyst Speciation: The rhodium may exist in different forms in the reaction mixture, including monomeric and dimeric species, which can affect its reactivity with scavengers.[2]

Recommended Solution: Broad-Spectrum and Specialized Scavengers

1. Thiol-Based Scavengers: Thiol-functionalized silica is often a good starting point for rhodium removal, as it is effective for a range of platinum-group metals.[7]

2. Synthetic Carbon Adsorbents: Materials like Carboxen® have shown high efficacy in removing rhodium-based catalysts.[7] These materials have a high surface area and can be tailored for high metal scavenging while minimizing the loss of the API, which can be an issue with traditional activated carbon.[7]

3. Specialized Scavengers: Some suppliers offer scavengers specifically designed for rhodium. For example, certain silica-based products with unique functional groups are marketed for their high affinity for rhodium.[5]

The scavenger screening workflow described in the previous question is also the recommended approach for rhodium. It is important to include a variety of scavenger types in your screen to find the optimal solution.

Question 3: My product seems to be degrading or showing reduced yield after treatment with a metal scavenger. What could be the cause, and how can I prevent this?

Possible Causes:

  • Non-specific Adsorption: Some scavengers, particularly activated carbon, can adsorb not only the metal catalyst but also your product, especially if your product has a high affinity for the scavenger's surface.[7] This leads to a loss of yield.

  • Chemical Incompatibility: Some scavengers may have acidic or basic sites on their surface that could catalyze the degradation of a sensitive product. The 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol has a hydroxyl group and an oxazine ring that might be susceptible to degradation under certain pH conditions.

Recommended Solution: Scavenger Selection and Process Optimization

  • Choose a More Selective Scavenger: If you are using activated carbon and experiencing yield loss, switch to a more selective, functionalized silica or synthetic carbon scavenger. These are designed to have a high affinity for the metal with minimal interaction with the API.[13]

  • Control the Amount of Scavenger: Use the minimum amount of scavenger necessary to achieve the desired metal reduction. An excess of scavenger increases the risk of product loss.

  • Optimize Temperature and Time: Run the scavenging process at the lowest effective temperature and for the shortest time necessary to minimize the potential for product degradation.

  • Perform a Blank Run: To confirm that the scavenger is the cause of the degradation, stir your purified product with the scavenger under the same conditions (without any metal catalyst present) and check for degradation by HPLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for metal catalysts in pharmaceutical products?

The primary guideline is the ICH Q3D Guideline for Elemental Impurities.[7] This guideline classifies metals based on their toxicity and sets a Permitted Daily Exposure (PDE) for each. Palladium and Rhodium are classified as Class 2B elements, which have a moderate safety concern. The oral PDE for these metals is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams.[7] It is crucial to consult the latest version of the ICH Q3D guidelines for the most up-to-date information.[12][14]

Q2: What is the difference between chemisorption and physisorption in metal scavenging?

  • Physisorption is a process where the metal is weakly adsorbed to the surface of a material through van der Waals forces. Activated carbon often works through physisorption.

  • Chemisorption involves the formation of a chemical bond between the metal and the functional groups on the scavenger's surface.[11] This is a much stronger interaction and is the primary mechanism for functionalized silica scavengers. Chemisorption is generally more selective and effective for removing metals to very low levels.[11]

Q3: Can I use crystallization to remove metal catalysts?

Crystallization can sometimes be effective, especially when used in combination with additives that help to keep the metal in the mother liquor.[2] However, it is not always a reliable method. In some cases, the metal impurity can co-crystallize with the product, or even become concentrated in the crystals.[1] It is essential to analyze both the crystals and the mother liquor for metal content to validate the effectiveness of crystallization as a purification step.

Q4: What are the best analytical methods for quantifying residual metal catalysts?

The standard and most reliable methods for quantifying trace levels of metal catalysts in APIs are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive method, capable of detecting metals at parts-per-billion (ppb) levels.[2]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This method is also widely used and is very accurate, though typically less sensitive than ICP-MS.[3]

These techniques are essential for both process development (e.g., in scavenger screening) and for the final quality control of your product.[2][4]

Comparison of Metal Removal Techniques

TechniqueEfficiencySelectivityCostScalabilityPotential for Product Loss
Functionalized Scavengers Very HighHighMedium-HighExcellentLow
Activated Carbon HighLow-MediumLowExcellentMedium-High
Synthetic Carbons Very HighHighMediumExcellentLow-Medium
Chromatography HighVery HighHighMediumMedium
Crystallization VariableVariableLowExcellentLow-Medium
Extraction Low-MediumLowLowExcellentLow

Experimental Protocols

Protocol 1: General Procedure for Metal Scavenging using Functionalized Silica

  • Dissolve the Crude Product: Dissolve your crude 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol product in a suitable solvent (e.g., methanol, ethanol, THF) to a concentration of 50-100 mg/mL.

  • Add the Scavenger: Add the selected functionalized silica scavenger (e.g., a thiol-based scavenger for palladium) to the solution. A typical starting amount is 10-20 wt% relative to the mass of your product.

  • Stir the Mixture: Stir the slurry at room temperature or a slightly elevated temperature (e.g., 40°C) for 2-4 hours.

  • Filter the Mixture: Filter the mixture through a pad of celite or a suitable filter to completely remove the solid scavenger.

  • Rinse: Wash the filter cake with a small amount of the same solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Metal: Submit a sample of the purified product for ICP-MS or ICP-OES analysis to confirm the removal of the metal catalyst.

Protocol 2: Procedure for Using Activated Carbon

  • Dissolve the Crude Product: Dissolve your crude product in an appropriate solvent.

  • Add Activated Carbon: Add a small amount of activated carbon (typically 1-5 wt%) to the solution. Note: It is crucial to use a minimal amount to avoid significant product loss.

  • Stir the Mixture: Stir the mixture at room temperature for 1-2 hours.

  • Filter with Care: Filter the mixture through a thick pad of celite to ensure all fine carbon particles are removed. Incomplete removal of carbon can lead to product contamination.

  • Concentrate and Analyze: Concentrate the filtrate and analyze a sample for residual metal content. Also, check the recovery to quantify any product loss.

By following the guidance and protocols in this technical support center, you will be well-equipped to tackle the challenges of removing metal catalysts from your 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol products, ensuring you meet the stringent purity requirements of the pharmaceutical industry.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Magano, J., & Dunetz, J. R. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Arbor Assays. (2017, July 31).
  • Beller, M., et al. (2021, May 14). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Chlorides. Organometallics.
  • Nguyen, H. T., et al. (2025, March 31). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing.
  • Chemicalbook. (2025, July 4). (S)-2-NITRO-6,7-DIHYDRO-5H-IMIDAZO[2,1-B][1][2]OXAZIN-6-OL.

  • N.E.
  • Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • UCL Discovery. (n.d.). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][2]oxazine Derivatives. University College London.

  • European Medicines Agency. (2008, February 21).
  • Spectroscopy Online. (2020, December 20). From Heavy Metals Testing to the Measurement of Elemental Impurities in Pharmaceuticals: Over 100 Years in Making the Change.
  • PubChem. (n.d.). (S)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-ol.
  • Taylor & Francis Online. (2024, April 4).
  • MDPI. (2024, November 19). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
  • European Medicines Agency. (n.d.).
  • Chemical Review and Letters. (2025). Synthesis and study of Pd (II), Pt (IV) and Au (III)
  • PhosphonicS. (2022, July 7).

Sources

Reference Data & Comparative Studies

Validation

Spectral Analysis of the Imidazo[2,1-b][1,3]oxazine Scaffold: A Comparative Guide

This guide provides an in-depth technical analysis of the spectral characteristics of the 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol scaffold.[1] While the unsubstituted core (CAS 1557178-09-2) represents the parent s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics of the 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol scaffold.[1]

While the unsubstituted core (CAS 1557178-09-2) represents the parent structure, the (S)-2-nitro derivative (CAS 187235-08-1) is the industry-standard intermediate for the antitubercular drug Pretomanid (PA-824) .[1] Consequently, this guide focuses on the 2-nitro derivative to maximize relevance for drug development professionals, while referencing the parent scaffold for structural context.

Executive Summary & Strategic Context

Molecule: (6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol Role: Key chiral intermediate in the synthesis of Pretomanid (PA-824).[1] Critical Quality Attribute (CQA): The stereochemical integrity of the C-6 hydroxyl group and the regiochemistry of the nitro-imidazole cyclization are the primary analytical targets.

This guide compares the bicyclic oxazine product against its acyclic precursors (e.g., epoxide-substituted nitroimidazoles) to establish a self-validating NMR protocol for confirming successful cyclization and purity.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and accurate integration of exchangeable protons (OH), the following protocol is recommended.

Solvent Selection: DMSO-d6 vs. CDCl3
  • Primary Recommendation: DMSO-d6. [1]

    • Causality: The hydroxyl proton at C-6 is often invisible or broad in CDCl3 due to rapid exchange.[1] DMSO-d6 forms hydrogen bonds with the -OH, slowing exchange and revealing the proton as a sharp doublet.[1] This allows for the measurement of

      
       coupling, a critical parameter for confirming the alcohol's existence and local conformation.[1]
      
    • Solubility: Nitroimidazoles possess high polarity; DMSO ensures complete dissolution without aggregation artifacts.

Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid intermediate.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended particulates remain, as these cause magnetic susceptibility distortions.[1]

  • Acquisition:

    • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s (ensure relaxation of the rigid bicyclic protons).

    • 13C NMR: 512-1024 scans, proton-decoupled.

1H NMR Spectral Analysis (Representative Profile)

The rigid bicyclic framework imposes distinct diastereotopic splitting on the methylene protons.

Table 1: 1H NMR Chemical Shift Assignments (DMSO-d6)
PositionProton TypeShift (δ ppm)MultiplicityCoupling (

Hz)
Structural Insight
H-3 Imidazole CH8.05 – 8.15Singlet (s)-Deshielded by the adjacent C-2 Nitro group.[1] Diagnostic for the 2-nitro isomer.
OH Hydroxyl5.80 – 6.00Doublet (d)

Visible only in DMSO. Confirms -OH is intact and not oxidized/eliminated.[1]
H-6 Methine (Chiral)4.30 – 4.45Multiplet (m)-The stereocenter.[1] Vicinal coupling to OH and H-5/H-7 methylenes.[1]
H-5a N-CH

(Pseudo-ax)
4.10 – 4.25dd

,

Diastereotopic.[1] Upfield relative to H-7 due to N vs O electronegativity.[1]
H-5b N-CH

(Pseudo-eq)
4.00 – 4.15dd

,

Distinct from H-5a due to ring puckering.[1]
H-7a O-CH

(Pseudo-ax)
4.40 – 4.55dd

,

Downfield due to oxygen.[1]
H-7b O-CH

(Pseudo-eq)
4.30 – 4.45dd

,

Often overlaps with H-6 methine.[1]

> Note: Chemical shifts are estimates based on the 2-nitro-imidazo[2,1-b][1,3]thiazine analogs and general nitroimidazole shielding effects.[1] The Nitro group at C-2 shifts the imidazole proton significantly downfield compared to the unsubstituted parent (which would appear ~7.0 ppm).[1]

13C NMR Spectral Analysis

The 13C spectrum validates the carbon skeleton and confirms the oxidation state of the C-2 position.[1]

Table 2: 13C NMR Chemical Shift Assignments (DMSO-d6)
CarbonTypeShift (δ ppm)Assignment Logic
C-2 C-NO

(Quaternary)
145.0 – 147.0Low intensity.[1] Deshielded by NO

.
C-8a Bridgehead C=N148.0 – 152.0Characteristic of the fused imidazo-oxazine junction.
C-3 Imidazole CH115.0 – 125.0High intensity CH signal.[1]
C-7 O-CH

68.0 – 72.0Most downfield aliphatic signal due to direct oxygen attachment.
C-6 CH-OH63.0 – 66.0Methine carbon bearing the hydroxyl.
C-5 N-CH

48.0 – 52.0Upfield aliphatic signal (N-effect < O-effect).[1]

Comparative Analysis: Product vs. Precursor

The primary challenge in synthesis is confirming the ring closure of the acyclic precursor (e.g., 1-(2-hydroxy-3-chloropropyl)-2-nitroimidazole) to the bicyclic oxazine.[1]

Validation Logic
  • Loss of Epoxide/Halogen Signals: If starting from an epoxide, the characteristic epoxide ring protons (2.7–3.2 ppm) must disappear.[1] If starting from a chloro-alcohol, the CH

    
    -Cl protons (3.6–3.8 ppm) shift downfield to ~4.5 ppm as they become O-CH
    
    
    
    (H-7) in the ring.[1]
  • Rigidity (J-Coupling):

    • Precursor: The alkyl chain has free rotation, averaging the coupling constants (

      
       Hz).[1]
      
    • Product: The oxazine ring is conformationally locked (half-chair).[1] This creates a massive difference between geminal protons (diastereotopicity), resulting in complex dd or ddd patterns rather than simple triplets/doublets.[1]

Diagram: Structural Elucidation Workflow

NMR_Workflow Sample Crude Reaction Mixture Prep Dissolve in DMSO-d6 Sample->Prep H1_Acq Acquire 1H NMR Prep->H1_Acq Decision Check H-3 Imidazole Region H1_Acq->Decision Uncyclized Signal < 7.5 ppm (Unsubstituted/Precursor) Decision->Uncyclized Shielded Cyclized Signal > 8.0 ppm (2-Nitro Product) Decision->Cyclized Deshielded Check_Aliphatic Analyze 4.0 - 4.6 ppm Region Cyclized->Check_Aliphatic Pattern_A Simple Triplets/Doublets (Free Rotation = Linear) Check_Aliphatic->Pattern_A Flexible Pattern_B Complex Diastereotopic Multiplets (Rigid Ring = Cyclic) Check_Aliphatic->Pattern_B Rigid Conclusion Confirm Structure & Stereochemistry Pattern_B->Conclusion

Caption: Logical decision tree for validating the 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine scaffold using 1H NMR markers.

References

  • Thompson, A. M., et al. (2017).[1][2][3] 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis.[1][4] Journal of Medicinal Chemistry.

  • Slyvka, N., et al. (2021).[1][5][6] Synthetic Approach to Diversified Imidazo[2,1-b][1,3]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Chemical Proceedings.

  • Palmer, B. D., et al. (2009).[1] Synthesis and Structure-Activity Relationships for Biphenyl Analogues of the Tuberculosis Drug PA-824. Journal of Medicinal Chemistry.

  • PubChem Compound Summary . (2024). (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol.[1][7][8][9][10] National Center for Biotechnology Information.

Sources

Comparative

Mass spectrometry fragmentation patterns of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol Authored by: A Senior Application Scientist This guide provides a detailed analysis of the exp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol, a bicyclic heteroaromatic compound of interest in medicinal chemistry.[3][4][5][6] Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of this and related molecules in various stages of drug discovery and development. This document will compare and contrast the fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights grounded in established principles of mass spectrometry.

Introduction to 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol

The 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazine core is a privileged scaffold in the development of new therapeutic agents, notably for conditions like tuberculosis.[5][6] The presence of both an imidazole and an oxazine ring, along with a hydroxyl group, imparts a unique chemical reactivity that is reflected in its mass spectrum. Accurate interpretation of the mass spectrum is essential for confirming the identity and purity of synthesized compounds, as well as for metabolite identification studies.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a hard ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The molecular ion is expected to be observed, though its abundance may vary.

Key Fragmentation Pathways:
  • Alpha-Cleavage: The presence of the hydroxyl group on the oxazine ring makes the molecule susceptible to alpha-cleavage.[7] This involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion.

  • Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da).[7][8] This would result in the formation of a radical cation of the corresponding unsaturated bicyclic system.

  • Ring Cleavage of the Oxazine Moiety: The oxazine ring is generally less stable than the aromatic imidazole ring and is prone to fragmentation. This can occur through various pathways, including retro-Diels-Alder (RDA) type reactions or cleavage adjacent to the oxygen atom.[9]

  • Imidazole Ring Stability: The imidazole ring is aromatic and thus relatively stable.[10] Fragmentation of the imidazole ring itself is less likely to be a primary event, though loss of small molecules like HCN from fragment ions is possible.[1]

Visualizing EI Fragmentation:

EI_Fragmentation M [M]+• 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol F1 [M-H2O]+• Loss of Water M->F1 - H2O F2 [M-C2H4O]+• Alpha-Cleavage Product M->F2 - CH2CHO F3 Fragment from Oxazine Ring Cleavage M->F3 Ring Opening F4 Imidazole-containing Fragment F3->F4 Further Fragmentation

Caption: Predicted EI fragmentation pathways for 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol.

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]+, with less extensive fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Key Fragmentation Pathways (MS/MS of [M+H]+):
  • Loss of Water: Similar to EI, the loss of a water molecule from the protonated parent ion is a highly probable fragmentation pathway, driven by the facile protonation of the hydroxyl group.[11]

  • Cleavage of the Oxazine Ring: The protonated oxazine ring can undergo cleavage, potentially initiated by the protonation of the ether oxygen. This can lead to the formation of stable, even-electron fragment ions.

  • Retention of the Imidazole Core: The charge is likely to be retained on the more basic imidazole nitrogen, making imidazole-containing fragments prominent in the spectrum.[12] Studies on similar fused heterocyclic systems show that the pyrimidine ring (structurally related to the oxazine part) is more prone to fragmentation than the thiazole or imidazole ring.[13]

Visualizing ESI-MS/MS Fragmentation:

ESI_Fragmentation MH [M+H]+ Protonated Molecule F1_ESI [M+H - H2O]+ Loss of Water MH->F1_ESI - H2O F2_ESI Fragment from Protonated Oxazine Ring Cleavage MH->F2_ESI Ring Cleavage F3_ESI Protonated Imidazole Fragment F2_ESI->F3_ESI Further Loss

Caption: Predicted ESI-MS/MS fragmentation of protonated 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol.

Comparative Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions and their likely origins under both EI and ESI conditions. The exact mass-to-charge ratios (m/z) would need to be confirmed with high-resolution mass spectrometry.

Ion DescriptionIonization ModePredicted Fragmentation Pathway
Molecular Ion ([M]+•)EIIonization of the molecule
Protonated Molecule ([M+H]+)ESIProtonation of the molecule
[M-H2O]+• / [M+H-H2O]+EI / ESILoss of water from the hydroxyl group[7][8][11]
Alpha-cleavage productEICleavage of the C-C bond adjacent to the hydroxyl group[7]
Oxazine ring cleavage productsEI / ESIFragmentation of the six-membered oxazine ring
Imidazole-containing fragmentsEI / ESICleavage of the oxazine ring with charge retention on the imidazole moiety[10][12]

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify these predicted fragmentation patterns, the following protocol is recommended:

Sample Preparation
  • Dissolve 1 mg of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • For ESI analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • For direct infusion EI analysis, a more concentrated solution may be required, depending on the instrument's sensitivity.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • For EI Analysis:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard)

    • Source Temperature: 200-250 °C

    • Inlet System: Direct insertion probe or GC inlet if the compound is sufficiently volatile and thermally stable.

  • For ESI Analysis:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N2) Pressure: 30-40 psi

    • Drying Gas (N2) Flow: 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

    • MS/MS Analysis: Collision-Induced Dissociation (CID) with argon as the collision gas. A collision energy ramp (e.g., 10-40 eV) should be used to observe the full range of fragment ions.

Data Acquisition and Analysis Workflow

Data_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve and Dilute Sample Acq_Full Acquire Full Scan MS Data (EI and ESI) Prep->Acq_Full Acq_MSMS Acquire MS/MS Data (on [M+H]+ for ESI) Acq_Full->Acq_MSMS Analysis Identify Parent and Fragment Ions Acq_MSMS->Analysis Pathway Propose Fragmentation Pathways Analysis->Pathway Compare Compare with Predicted Patterns Pathway->Compare

Caption: Workflow for the mass spectrometric analysis of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol.

Conclusion

The mass spectrometry fragmentation of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol is predicted to be characterized by initial cleavages of the more labile oxazine ring and the hydroxyl substituent, with the stable imidazole core often being retained in the major fragment ions. The specific fragmentation patterns observed will be dependent on the ionization technique employed, with EI providing more extensive fragmentation and a detailed structural fingerprint, while ESI-MS/MS allows for controlled fragmentation of the protonated molecule. The experimental protocol and predictive models provided in this guide serve as a robust framework for the accurate structural characterization of this important class of heterocyclic compounds.

References

  • Mohamed, S. M., Unis, M., & El-Hady, H. A. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1462.
  • ResearchGate. (n.d.). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids.
  • ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule.
  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240.
  • Winczewska-Prylińska, A., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
  • Chemistry LibreTexts. (2023, August 29).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data.
  • Reker, S., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC.
  • Arkivoc. (2000).
  • Morreel, K., et al. (n.d.).
  • ACS Publications. (n.d.). Imidazo[2,1-b][1][2]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. PMC.

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC.
  • ResearchGate. (2025, August 6). Insights into structures of imidazo oxazines as potent polyketide synthase XIII inhibitors using molecular modeling techniques.
  • Royal Society of Chemistry. (2015, November 11).
  • Shanthakumar, S., & Kathiravan, M. K. (2024, January 5). Imidazooxazine moiety as polyketide synthase 13 inhibitors targeting tuberculosis. Future Microbiology.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.
  • International Journal of Development Research. (2016, April 27).
  • UCL Discovery. (n.d.). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][2]oxazine Derivatives. Retrieved from University College London.

  • MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.
  • PubMed. (2022, October 15). Analysis of the spectral-luminescence properties of imidazo[1,2-b]pyrido[4,3-e][1][10][14]triazin-6(7Н)-ones.

  • ResearchGate. (n.d.). (PDF) Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H).
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.

Sources

Validation

A Comprehensive Guide to the Structural Elucidation of 6,7-Dihydro-5H-imidazo[2,1-b]oxazin-6-ol: A Comparative Analysis of X-ray Crystallography and Alternative Methods

A Comprehensive Guide to the Structural Elucidation of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol: A Comparative Analysis of X-ray Crystallography and Alternative Methods In the landscape of medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structural Elucidation of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol: A Comparative Analysis of X-ray Crystallography and Alternative Methods

In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and provides insights into biological interactions. The heterocyclic scaffold 6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine is of significant interest, as derivatives of this core, such as the 2-nitro substituted analogs, are key components in antitubercular agents like pretomanid.[3] This guide focuses on the parent molecule, 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol, and addresses the current state of its structural characterization.

As of the latest literature review, a definitive crystal structure for 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol, as determined by single-crystal X-ray diffraction, is not publicly available. This guide, therefore, serves a dual purpose: to provide a robust, scientifically-grounded roadmap for obtaining this crucial data and to offer a comparative analysis of alternative and complementary techniques that can provide valuable structural insights in the interim.

Part 1: The Gold Standard - The Quest for the Crystal Structure via X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the atomic-level three-dimensional structure of small molecules.[4] It provides unambiguous data on bond lengths, bond angles, torsion angles, absolute stereochemistry, and intermolecular interactions within the crystal lattice.[5] For a molecule like 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol, with its stereocenter at the 6-position, SCXRD would definitively resolve its conformation and solid-state packing, which are critical for understanding its physicochemical properties.

Hypothetical Experimental Protocol for Obtaining the Crystal Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires careful planning and execution. The primary bottleneck is often the growth of diffraction-quality single crystals.[2]

1. Synthesis and Purification

While specific synthetic routes for the parent 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol are not extensively detailed in peer-reviewed literature, a plausible route can be adapted from the synthesis of its nitro-derivatives.[3][6] A high-purity sample (>98%) is essential, as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor diffraction quality.

  • Step 1: Synthesis: A potential synthetic route could involve the reaction of 2-aminoimidazole with a suitable three-carbon electrophile, such as epichlorohydrin, followed by cyclization.

  • Step 2: Purification: The crude product should be purified using column chromatography on silica gel. The purity of the final compound should be verified by NMR spectroscopy and mass spectrometry.

2. Crystallization Screening and Optimization

The process of growing single crystals is often more of an art than a science, requiring the screening of numerous conditions.[7]

  • Protocol:

    • Solvent Selection: Dissolve 5-10 mg of the purified compound in a minimal amount of a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) to assess solubility. A good starting point is a solvent in which the compound is moderately soluble.

    • Crystallization Method Screening: Employ several common crystallization techniques in parallel.[2]

      • Slow Evaporation: Prepare a nearly saturated solution of the compound. Filter the solution into a clean vial and cover it with a cap containing a few pinholes to allow for slow evaporation of the solvent.

      • Vapor Diffusion (Solvent/Anti-solvent): In a small, open vial, dissolve the compound in a small amount of a relatively low-boiling point solvent. Place this vial inside a larger, sealed jar containing a small amount of a miscible "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystallization.[8]

      • Liquid-Liquid Diffusion: In a narrow tube (e.g., an NMR tube), carefully layer a solution of the compound in a dense solvent with a less dense, miscible anti-solvent. Crystals may form at the interface.

    • Optimization: Once initial crystal "hits" are observed, optimize the conditions by varying the temperature, concentration, and solvent/anti-solvent ratios to improve crystal size and quality.

3. X-ray Diffraction Data Collection and Structure Solution

  • Protocol:

    • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[9]

    • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

    • Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final structure with high precision.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification QC Purity Check (NMR, MS) Purification->QC Screening Screening Conditions (Solvents, Methods) QC->Screening Optimization Optimization of Hits (Temp, Concentration) Screening->Optimization Harvesting Harvest Quality Crystal Optimization->Harvesting DataCollection Data Collection Harvesting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Model Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for determining a crystal structure.

Part 2: Alternative and Complementary Avenues for Structural Insights

In the absence of a crystal structure, other powerful analytical techniques can provide significant structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical characterization, providing detailed information about the connectivity and chemical environment of atoms. For 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol, a full suite of NMR experiments would be highly informative.

  • ¹H NMR: Would reveal the number of unique protons and their local environments. The protons on the stereocenter at C6 and the adjacent methylene groups (C5 and C7) would likely exhibit complex splitting patterns due to diastereotopicity, providing clues about the ring's conformation.

  • ¹³C NMR: Would identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the covalent bonding framework of the molecule.

  • NOESY: Could provide information about through-space proximity of protons, which can be used to infer the preferred conformation of the fused ring system in solution.

Theoretical calculations of NMR parameters using Density Functional Theory (DFT) can also aid in the interpretation of experimental spectra and help distinguish between possible isomers or conformers.[11]

Computational Modeling

Computational chemistry provides a powerful in-silico approach to predict molecular structures and properties.

  • Conformational Analysis: Using methods like Density Functional Theory (DFT), one can perform a conformational search to identify the low-energy conformations of the molecule. This would provide a theoretical model of the molecule's 3D shape, including the puckering of the oxazine ring and the orientation of the hydroxyl group.

  • Prediction of Properties: DFT calculations can also predict various properties, such as bond lengths, bond angles, and electronic properties (e.g., molecular orbital energies, electrostatic potential), which can be correlated with reactivity and potential intermolecular interactions.[12]

It is crucial to understand that computational models are theoretical predictions and require experimental validation. However, they are invaluable for generating hypotheses and interpreting experimental data.

Structural_Methods_Comparison Xray X-ray Crystallography Info_Xray Definitive 3D Structure (Solid State) Absolute Stereochemistry Intermolecular Packing Xray->Info_Xray Validation Complementary & Validating Xray->Validation NMR NMR Spectroscopy Info_NMR Atomic Connectivity Conformation (in solution) Dynamic Processes NMR->Info_NMR NMR->Validation Comp Computational Modeling Info_Comp Predicted 3D Structure (Gas Phase/Solvent Model) Electronic Properties Relative Stabilities Comp->Info_Comp Comp->Validation

Caption: Complementary nature of structural determination methods.

Part 3: Comparative Analysis: Choosing the Right Tool

The choice of method for structural elucidation depends on the specific questions being asked and the available resources.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Information Provided Precise 3D coordinates in the solid state, bond lengths/angles, absolute stereochemistry, crystal packing.Atomic connectivity, solution-state conformation, dynamic processes, stereochemical relationships.Predicted lowest energy 3D structure, electronic properties, relative conformational energies.
Sample Requirements High-quality single crystal (0.1-0.3 mm).1-10 mg of pure, soluble material.None (in-silico method).
State of Matter Solid (crystalline).Solution.Theoretical (gas phase or implicit solvent).
Key Advantage Unambiguous and highly precise structural determination.Provides information on structure and dynamics in a biologically relevant (solution) state.Fast, low-cost, and can explore structures that are difficult to synthesize or crystallize.
Key Limitation Requires diffraction-quality crystals, which can be difficult to obtain. The solid-state conformation may differ from the solution or biologically active conformation.Structure determination is often indirect and based on interpretation of multiple datasets. Less precise than X-ray for atomic coordinates.It is a theoretical prediction and requires experimental validation. Accuracy depends on the level of theory and basis set used.

Conclusion

While the definitive crystal structure of 6,7-Dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol remains to be determined, this guide provides a clear and actionable framework for achieving this goal. The outlined protocols for synthesis, crystallization, and diffraction analysis offer a starting point for researchers in the field. Furthermore, the comparative analysis with NMR spectroscopy and computational modeling underscores the power of an integrated approach to structural elucidation. Obtaining the crystal structure of this parent scaffold would provide a crucial piece of the puzzle, enabling more rational design and development of new therapeutic agents based on the promising imidazo[2,1-b][1][2]oxazine core.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(3), 225-232. [Link]

  • Crystallization of small molecules. (n.d.). [Link]

  • Thorp-Greenwood, F. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1739-1755. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • de Souza, M. V. N., et al. (2022). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][2]oxazine Derivatives. UCL Discovery. [Link]

  • Synthonix. 5H-Imidazo[2,1-b][1][2]oxazin-6-ol, 6,7-dihydro-2-nitro-, (6S)-. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Patterson, S., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 60(10), 4212-4233. [Link]

  • PubChem. (S)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-ol. [Link]

  • Drake, A. F. (2009). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 544, 3-15. [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

  • Slyvka, N. Yu., et al. (2022). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][1][2]thiazine scaffold. Biopolymers and Cell, 38(3), 205-215. [Link]

  • Palmer, B. D., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 60(10), 4212-4233. [Link]

  • Lodewyk, M. W., et al. (2012). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. Journal of Organic Chemistry, 77(20), 9135-9140. [Link]

  • ResearchGate. (2019). Synthesis, structural and molecular characterization of 2,2-diphenyl-2H,3H,5H,6H,7H-imidazo[2,1-b][1][2]thiazin-3-one. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Executive Safety Summary Compound Identity: 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS Registry Number: 1557178-09-2 (Generic scaffold) / 187235-37-6 (S-enantiomer context) Operational Context: This bicyclic heter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS Registry Number: 1557178-09-2 (Generic scaffold) / 187235-37-6 (S-enantiomer context) Operational Context: This bicyclic heterocycle is a critical scaffold in the synthesis of antitubercular nitroimidazooxazines (e.g., Pretomanid).

The "Safety First" Directive: While this specific intermediate lacks the nitro-group often associated with the mutagenic activation of final-stage nitroimidazole drugs, it is a pharmaceutical intermediate with undefined chronic toxicity profiles. As a Senior Application Scientist, I advise treating this as a Potent Compound (Occupational Exposure Band 3) until specific toxicological data proves otherwise. Your safety protocol must rely on containment first, PPE second .

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the enemy.

Hazard CategorySpecific RiskMechanism of Action
Inhalation High Risk. As a crystalline powder, this compound generates fine particulate dust during weighing.Respiratory tract irritation (STOT SE 3).[1] Potential for systemic absorption via lung tissue.
Dermal Moderate Risk. Heterocyclic alcohols can penetrate the stratum corneum.Skin irritation (Category 2).[1] Potential sensitization upon repeated contact.
Ocular Moderate Risk. Mechanical irritation from dust; chemical irritation from solutions (Category 2A).
Systemic Unknown/Caution. As a precursor to biologically active kinase inhibitors and TB drugs, assume potential for undefined biological activity.

PPE Selection Matrix

This matrix is designed for Barrier Integrity . Do not deviate from these standards without a documented risk assessment.

A. Routine Handling (Solid Powder)

Scenario: Weighing < 10g, Transferring solids.

  • Respiratory: N95 (Minimum) or P100 Half-Face Respirator .

    • Why: Simple surgical masks offer zero protection against sub-micron pharmaceutical dusts.

  • Hand Protection: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).

    • Why: Creates a breakthrough redundancy. If the outer glove is compromised by abrasion, the inner glove protects the skin.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.

    • Why: Cotton coats trap dust in the weave, turning your clothing into a secondary exposure source.

  • Eye: Safety Goggles (Indirect Vented).

    • Why: Prevents dust migration behind the lens, which standard safety glasses cannot do.

B. Solution Handling (Synthesis/Extraction)

Scenario: Dissolved in organic solvents (DCM, Methanol, DMSO).

  • Respiratory: Fume hood sash at proper working height (Standard engineering control).

  • Hand Protection: Extended Cuff Nitrile Gloves (Minimum 6 mil thickness).

    • Note: If using Dichloromethane (DCM) , you must use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves. Nitrile degrades instantly in DCM.

  • Body: Chemical-resistant apron over standard lab coat.

  • Eye: Face Shield + Safety Glasses.

    • Why: Protects against splash trajectories during heating or vigorous stirring.

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental logic.

Phase 1: Weighing & Transfer (The Critical Zone)
  • Static Control: Place an ionizing fan or antistatic gun inside the balance enclosure.

    • Reasoning: Imidazo-oxazine powders are often electrostatic. Static charge causes powder to "jump," creating an invisible aerosol cloud.

  • Taring: Tare the receiving vessel with its lid on.

  • Transfer: Open the source container only inside the chemical fume hood or powder containment hood. Use a disposable spatula.

  • Decon: Wipe the exterior of the receiving vessel with a methanol-dampened wipe before removing it from the hood.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.

  • Temperature Control: If heating, ensure the system is under a reflux condenser before applying heat.

    • Reasoning: Prevents volatilization of the solvent carrying the dissolved intermediate.

Phase 3: Spill Cleanup (Emergency)
  • Solid Spill: Do NOT sweep. Use a HEPA-filtered vacuum or wet-wipe method (damp paper towels) to prevent dust generation.

  • Liquid Spill: Cover with absorbent pads. If DCM was used, evacuate the immediate area to allow vapors to vent into the hood exhaust.

Decision Logic Diagram

The following flowchart illustrates the decision-making process for PPE selection based on the physical state of the material.

PPE_Decision_Tree Start START: Handling 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Powder Liquid Solution / Liquid State_Check->Liquid Dissolved Solid_Risk Risk: Inhalation of Particulates Solid->Solid_Risk Liquid_Risk Risk: Dermal Absorption / Splash Liquid->Liquid_Risk Solid_Eng Engineering Control: Powder Hood or Static-Controlled Balance Solid_Risk->Solid_Eng Solid_PPE REQUIRED PPE: 1. P100 Respirator or N95 2. Double Nitrile Gloves 3. Tyvek Lab Coat 4. Indirect Vented Goggles Solid_Eng->Solid_PPE Solvent_Check Solvent Type? Liquid_Risk->Solvent_Check Standard_Solvent Standard (MeOH, DMSO) Solvent_Check->Standard_Solvent Aggressive_Solvent Aggressive (DCM, Chloroform) Solvent_Check->Aggressive_Solvent Std_PPE PPE: Nitrile Gloves (Double) Standard_Solvent->Std_PPE Agg_PPE PPE: Laminate/PVA Gloves Aggressive_Solvent->Agg_PPE

Caption: Decision logic for PPE selection based on physical state and solvent compatibility. Note the critical divergence for aggressive chlorinated solvents.

Disposal & Decontamination

Disposal Protocol:

  • Segregation: Do not mix with general organic waste if the solution contains halogenated solvents (like DCM).

  • Labeling: Tag waste clearly as "Contains Heterocyclic Pharmacophore – Toxic."

  • Destruction: The only acceptable disposal method is High-Temperature Incineration .

    • Why: Biological scaffolds are stable; standard wastewater treatment will not degrade them.

Decontamination of Glassware:

  • Rinse glassware with Methanol first (solubility is generally higher in alcohols than water).

  • Collect the methanol rinse as hazardous waste.

  • Wash with soap and water as normal.

References

  • PubChem. (2025). (S)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-ol Compound Summary. National Library of Medicine. [Link]

  • Kimberly-Clark Professional. (2025).[1] Nitrile Gloves Chemical Resistance Guide. [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 2
6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
© Copyright 2026 BenchChem. All Rights Reserved.